Product packaging for SQ 29548(Cat. No.:CAS No. 98672-91-4)

SQ 29548

Cat. No.: B1681088
CAS No.: 98672-91-4
M. Wt: 387.5 g/mol
InChI Key: RJNDVCNWVBWHLY-YVUOLYODSA-N
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Description

Significance of Thromboxane (B8750289) A2 (TXA2) in Physiological and Pathophysiological Processes

Thromboxane A2 (TXA2) is a potent eicosanoid derived from arachidonic acid metabolism, primarily produced by activated platelets. nih.govwikipedia.org It plays a critical role in hemostasis and thrombosis due to its potent prothrombotic properties, which include stimulating platelet activation and aggregation. nih.govwikipedia.org TXA2 achieves this by binding to TP receptors, inducing platelet shape change, activating integrins, and promoting degranulation. wikipedia.org Beyond its role in platelet function, TXA2 is also a known vasoconstrictor, contributing to the contraction of vascular smooth muscle in various tissues, including blood vessels, bronchial smooth muscle, intestines, and the uterus. nih.gov

While essential for normal physiological processes like hemostasis, dysregulated TXA2 activity is implicated in the pathogenesis of numerous cardiovascular and inflammatory diseases. nih.gov Elevated levels of TXA2 and increased TP receptor expression are associated with conditions such as myocardial infarction, stroke, atherosclerosis, and bronchial asthma. nih.govmdpi.com TXA2's vasoconstrictive and pro-aggregatory effects contribute to the development and progression of these diseases. nih.govmdpi.com Furthermore, increased TXA2 action has implications in pulmonary hypertension, kidney injury, hepatic injury, allergies, angiogenesis, and the metastasis of cancer cells. nih.govmdpi.com The short half-life of TXA2 in aqueous solution highlights its function as a local autocrine or paracrine mediator. wikipedia.org

Rationale for Investigating SQ 29548 as a Selective TP Receptor Antagonist

This compound is a synthetic compound recognized as a high-affinity and selective thromboxane-prostanoid (TP) receptor antagonist. medchemexpress.comajol.infocaymanchem.com Its ability to specifically bind to and block TP receptors makes it a valuable pharmacological tool for investigating the diverse functions of these receptors in both physiological and pathological settings. ajol.info

The rationale for investigating this compound stems from the need for selective agents to dissect the complex signaling pathways mediated by TP receptors and to understand the specific contributions of TXA2 and other TP agonists to various disease states. Unlike less selective approaches, using a potent and selective antagonist like this compound allows researchers to attribute observed effects directly to the blockade of TP receptor activation. ajol.info

Research utilizing this compound has provided insights into its binding characteristics and functional effects. Studies have characterized [3H]-SQ 29548 as a high-affinity radioligand for TP receptors in human platelets, demonstrating specific, saturable, and reversible binding. nih.govnih.gov This high affinity underscores its utility in binding studies and receptor characterization. Furthermore, this compound has been shown to inhibit platelet aggregation and antagonize smooth muscle contraction induced by TP agonists in various experimental models. caymanchem.comapexbt.com These findings support its classification as a selective TP receptor antagonist and highlight its value in pharmacological research aimed at understanding and modulating TP receptor-mediated responses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29N3O4 B1681088 SQ 29548 CAS No. 98672-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNDVCNWVBWHLY-YVUOLYODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873403
Record name SQ 29548
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98672-91-4
Record name (5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(Phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98672-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SQ 29548
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098672914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SQ 29548
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Pharmacology of Sq 29548 at Thromboxane Prostanoid Receptors

Receptor Binding Kinetics and Affinity Profiling

The interaction of SQ 29548 with TP receptors has been detailed through various binding studies, demonstrating its high affinity and specific interaction with these receptors.

Specificity and Selectivity for TP Receptors

This compound is recognized as a highly selective TP receptor antagonist. Studies have shown that it binds to the human recombinant TP receptor with high affinity. caymanchem.comcvmh.fr Its inhibitory effects are primarily directed towards TP receptor-mediated responses. For instance, this compound has been shown to antagonize contractions induced by TP receptor agonists like U-46619 in various smooth muscle preparations. caymanchem.comapexbt.com While primarily known for its TP receptor activity, some studies have explored its potential interactions with other prostanoid receptors, confirming its selectivity for the TP subtype over others like DP, EP, FP, and IP receptors. oup.com

Radioligand Binding Studies with Tritiated this compound

Radioligand binding studies using tritiated this compound ([³H]-SQ 29548) have been instrumental in characterizing its binding to TP receptors, particularly in human platelets and cell lines expressing the receptor. nih.govnih.gov These studies have provided quantitative data on binding kinetics and affinity.

In human platelet membranes, [³H]-SQ 29548 binding has been shown to be specific, saturable, and reversible. nih.govnih.gov Kinetic determinations revealed a rate of ligand-receptor association and dissociation, leading to the calculation of equilibrium affinity constants. nih.gov Saturation binding analysis typically indicates a single class of high-affinity binding sites for [³H]-SQ 29548 in human platelet membranes. nih.govnih.gov

Studies using [³H]-SQ 29548 have reported dissociation constants (Kd) in the nanomolar range, reflecting its high affinity for TP receptors. For example, Kd values of 4.1 nM and 5.8 nM have been reported in human washed platelets and platelet membranes, respectively. nih.gov Another study in human platelet membranes reported a Ki of 7.34 nM. ajol.info In human recombinant TP receptors expressed in HEK293 cells, a Ki of 4.1 nM has been observed. caymanchem.comcvmh.fr

The binding of [³H]-SQ 29548 is inhibited by specific TP receptor antagonists and agonists, with a rank order of potency consistent with their known affinities for the receptor. nih.govnih.gov This further supports the specificity of this compound binding to TP receptors.

Table 1: Select Binding Affinity Data for [³H]-SQ 29548 at TP Receptors

PreparationLigandBinding ParameterValue (nM)Citation
Human Washed Platelets[³H]-SQ 29548Kd4.1 nih.gov
Human Platelet Membranes[³H]-SQ 29548Kd5.8 nih.gov
Human Platelet MembranesThis compoundKi7.34 ajol.info
Human Recombinant TP Receptor (HEK293)This compoundKi4.1 caymanchem.comcvmh.fr
Rat Vascular Smooth Muscle CellsThis compoundKi (High Affinity)4.6 ± 1.0 nih.gov
Rat Vascular Smooth Muscle CellsThis compoundKi (Low Affinity)310.0 ± 6.4 nih.gov
Rat Vascular Smooth Muscle Cells (SHR)This compoundKi (High Affinity)9.6 ± 1.9 ahajournals.org
Rat Vascular Smooth Muscle Cells (WKY)This compoundKi (High Affinity)7.6 ± 1.6 ahajournals.org
Rat Vascular Smooth Muscle Cells (SHR)This compoundKi (Low Affinity)3200 ± 600 ahajournals.org
Human Washed PlateletsThis compoundIC5021.0 ± 1.0 researchgate.net

Functional Characterization of Receptor Modulatory Activity

Beyond its binding properties, this compound demonstrates distinct functional effects on TP receptor activity, acting as both an inverse agonist and a competitive antagonist depending on the receptor's activation state.

Inverse Agonism on Constitutive TP Receptor Activity

GPCRs, including TP receptors, can exhibit basal activity even in the absence of an agonist, a phenomenon known as constitutive activity. nih.govplos.orgcapes.gov.br This constitutive activity can play a role in various physiological and pathophysiological conditions. nih.govplos.orgcapes.gov.br

Research has shown that this compound can act as an inverse agonist at TP receptors, meaning it can reduce this basal, agonist-independent activity. nih.govplos.orgcapes.gov.brresearchgate.netnih.gov Studies using wild-type TP receptors and constitutively active mutants (CAMs), such as the A160T variant, have demonstrated the ability of this compound to decrease basal activity. nih.govplos.orgcapes.gov.brresearchgate.netnih.gov For instance, this compound was shown to decrease the basal activity of wild-type TP by 40-50% and the basal activity of the A160T mutant by 50% at a concentration of 1 µM. nih.govplos.org This inverse agonism has been observed in different cellular contexts, including HEK293T cells and human megakaryocyte-based systems. nih.govplos.orgcapes.gov.brresearchgate.net In contrast, other TP antagonists like L-670596 and Diclofenac have been characterized as neutral antagonists, showing no significant reduction in basal activity. nih.govplos.orgcapes.gov.brresearchgate.net

Competitive Antagonism in Agonist-Stimulated Receptor Activation

This compound is a well-established competitive antagonist of TP receptors in the presence of agonists. caymanchem.comarvojournals.org It binds to the TP receptor and blocks the effects of activating ligands like TxA₂ and the synthetic analog U-46619 by competing for the same binding site. ajol.infoarvojournals.org

In functional assays, this compound causes a rightward shift in the concentration-response curves of TP agonists without reducing the maximal response, which is characteristic of competitive antagonism. arvojournals.org This has been demonstrated in various systems, including human platelets and smooth muscle preparations. caymanchem.comarvojournals.org For example, this compound inhibits the aggregation of washed human platelets induced by U-46619 with an IC₅₀ of 0.06 µM. caymanchem.comcvmh.fr It also antagonizes U-46619 induced contraction in smooth muscles with drug/receptor dissociation constants (KB) in the nanomolar range. caymanchem.comcvmh.fr

Studies investigating the effect of this compound on agonist-induced signaling pathways, such as inositol (B14025) phosphate (B84403) (IP) mobilization and calcium mobilization, further support its competitive antagonistic action. ahajournals.orgnih.govplos.org this compound inhibits U-46619-induced IP formation and increases in intracellular calcium with pKB values consistent with its binding affinity. ahajournals.org

Structural Insights into TP Receptor-SQ 29548 Interactions

Understanding the structural basis of how this compound interacts with TP receptors provides valuable insights into its binding specificity and modulatory activity. While detailed high-resolution structures of this compound bound to TP receptors may be limited in the provided search results, computational modeling and mutagenesis studies offer some insights.

Docking studies have been used to predict the binding pose of this compound within the TP receptor binding pocket. researchgate.net These studies suggest potential interactions between this compound and specific residues within the transmembrane helices of the receptor. researchgate.net Comparison of the predicted binding poses of this compound and agonists like U-46619 can highlight differences in their interaction modes that contribute to this compound's antagonistic and inverse agonistic properties. researchgate.net

Mutagenesis studies, particularly those focusing on residues within the transmembrane helices and intracellular loops, have helped to identify regions important for TP receptor function and ligand binding. researchgate.netnih.gov While not always directly focused on this compound, these studies provide a framework for understanding how ligand binding influences receptor conformation and signaling. For instance, mutations in transmembrane helix 4 have been shown to affect receptor expression and constitutive activity, which are relevant to this compound's inverse agonism. researchgate.net Studies involving chimeric receptors with swapped intracellular loops between TP and other prostanoid receptors have also indicated the importance of these regions for this compound binding. nih.gov

Regulation of Vascular Smooth Muscle Contraction and Vascular Tone

Mechanisms in Sphingomyelinase-Induced Vascular Reactivity

Sphingolipids, such as sphingomyelin (B164518), are integral components of cell membranes and act as precursors for signaling molecules like ceramide and sphingosine-1-phosphate (S1P), which influence vascular tone and growth. Sphingomyelinases (SMases) are enzymes that hydrolyze sphingomyelin to produce ceramide. vcu.edu Studies have investigated the role of sphingomyelinase-induced ceramide production in vascular reactivity and the effect of this compound in this context.

Elevation of vascular ceramide has been shown to lead to vasoconstriction, particularly in vessels from spontaneously hypertensive rats (SHR), due to increased thromboxane (B8750289) A2 (TXA2) release. vcu.edu This contractile response is dependent on the increased arterial expression of enzymes involved in TXA2 synthesis observed in hypertensive animals. vcu.edu In isolated perfused rat kidneys, both angiotensin II (ANG II) and neutral sphingomyelinase (nSMase) induced renal vasoconstriction. physiology.orgresearchgate.net This vasoconstriction was diminished by inhibitors of arachidonic acid metabolism, including furegrelate (B1210276) (a thromboxane synthase inhibitor) and this compound (a TXA2 receptor antagonist). physiology.orgresearchgate.net These findings suggest that ANG II stimulates ceramide formation via nSMase activation, and ceramide may indirectly regulate vasoactive processes that modulate the activity of cytosolic phospholipase A2 (cPLA2) and the release of TXA2. physiology.org

In a murine model of type 2 diabetes mellitus (T2DM), nSMase induced changes in vascular tone in thoracic aorta. researchgate.net Inhibition of the TP receptor by this compound resulted in relaxation of both diabetic and control vessels, with a greater relaxation observed in the diabetic group. researchgate.net Combined inhibition of the TP receptor with this compound and nitric oxide synthase (NOS) with L-NAME abolished the tension change induced by nSMase in both groups. researchgate.net

Impact on Immune Cell Activation and Inflammatory Responses

This compound has been studied for its effects on immune cell activation and the subsequent release of inflammatory mediators.

Inflammation in the brain, characterized by microglial activation, is implicated in the pathogenesis of neuronal disorders. nih.govspandidos-publications.comnih.gov Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of microglia. nih.gov this compound, as a TXA2R antagonist, has demonstrated the ability to suppress LPS-stimulated microglial activation in BV2 microglial cells. nih.govspandidos-publications.comnih.govspandidos-publications.com This attenuation is associated with the inhibition of MAPK (mitogen-activated protein kinases) and NF-κB (nuclear factor-kappa B) signaling pathways. nih.govspandidos-publications.comnih.govspandidos-publications.com Specifically, this compound attenuates LPS-induced phosphorylation of p38, ERK, and JNK in BV2 microglial cells. nih.govspandidos-publications.com It also reduces LPS-induced phosphorylation of IκB and NF-κB. nih.govspandidos-publications.com

Activated microglia are a significant source of various inflammatory cytokines and nitric oxide (NO). nih.gov this compound has been shown to suppress the release of these pro-inflammatory mediators in LPS-stimulated microglial cells. nih.govspandidos-publications.comnih.govspandidos-publications.com Studies in BV2 microglial cells demonstrated that this compound significantly decreased the LPS-stimulated production of NO. nih.govresearchgate.net this compound also reduced the mRNA expression levels of interleukin (IL)-1β, IL-6, tumor necrosis factor-α (TNF-α), and inducible NO synthase (iNOS) in LPS-stimulated BV2 cells. spandidos-publications.comnih.govspandidos-publications.com This inhibitory effect on cytokine and NO release is mediated through the suppression of MAPK and NF-κB signaling pathways. nih.govspandidos-publications.comnih.govspandidos-publications.com

In vascular smooth muscle cells (VSMCs), while a TXA2 analogue (U46619) showed some inhibition of NO generation, PGD2 was more potent and inhibited NO generation dose-dependently even in the presence of the TXA2 antagonist SQ29548. ahajournals.org This suggests that PGD2's inhibitory effect on NO generation in VSMCs is likely mediated through pathways other than the TXA2 receptor. ahajournals.org

Peripheral Blood Mononuclear Cells (PBMCs), which include monocytes, macrophages, and lymphocytes, play a crucial role in the immune response. nih.gov Studies have investigated the impact of inhibiting TP receptor signaling on LPS-induced pro-inflammatory responses in human PBMCs. nih.govresearchgate.net Pretreatment with agents inhibiting TXA2 signaling, including this compound (a TPR antagonist), Ozagrel (a TXA2 synthase inhibitor), and BM567 (a dual-acting agent), attenuated the secretion of TNFα, IL1β, and MIP-1α induced by LPS in human PBMCs. nih.govresearchgate.net This indicates that blocking TP receptor signaling can modulate inflammatory responses in these cells.

Inhibition of Pro-Inflammatory Cytokine and Nitric Oxide Release

Role in Oxidative Stress Mitigation at the Cellular Level

Oxidative stress is a fundamental pathological process involved in various disorders. researchgate.netnih.govspandidos-publications.com Research has explored the potential of this compound to mitigate oxidative stress in cellular models.

This compound has demonstrated the ability to improve the antioxidant capacities of cells and reduce intracellular reactive oxygen species (ROS) levels. researchgate.netnih.govspandidos-publications.com In SH-SY5Y neuroblastoma cells, oxidative stress induced by hydrogen peroxide (H2O2) reduced cell viability, increased ROS levels, and inhibited the expression of antioxidant enzymes like superoxide (B77818) dismutase-2 (SOD2) and catalase. researchgate.netnih.govspandidos-publications.com Pretreatment with this compound rescued cell viability, ameliorated intracellular ROS levels, and restored the expression levels of SOD2 and catalase. researchgate.netnih.govspandidos-publications.com Furthermore, this compound decreased cell apoptosis induced by oxidative stress, possibly through the inhibition of MAPK pathways. researchgate.netnih.govspandidos-publications.com These findings suggest that this compound can protect nerve cells against oxidative stress by enhancing their antioxidative defense mechanisms. researchgate.netnih.govspandidos-publications.com

Summary of Key Findings

Research AreaCellular System(s) StudiedKey Findings
Sphingomyelinase-Induced Vascular ReactivityIsolated perfused rat kidney, Mouse aortaInhibits nSMase-induced renal vasoconstriction. physiology.orgresearchgate.net Attenuates nSMase-induced tension changes in diabetic and control mouse aortas. researchgate.net Mediated via TXA2/TP receptor pathway. physiology.orgresearchgate.netresearchgate.net
LPS-Induced Microglial ActivationBV2 microglial cellsAttenuates activation. nih.govspandidos-publications.comnih.govspandidos-publications.com Inhibits MAPK and NF-κB signaling pathways. nih.govspandidos-publications.comnih.govspandidos-publications.com
Pro-Inflammatory Cytokine and Nitric Oxide ReleaseBV2 microglial cells, VSMCsDecreases LPS-stimulated NO production. nih.govresearchgate.net Reduces mRNA levels of IL-1β, IL-6, TNF-α, and iNOS. spandidos-publications.comnih.govspandidos-publications.com PGD2's inhibition of NO in VSMCs is independent of this compound-sensitive receptors. ahajournals.org
Effects on Peripheral Blood Mononuclear CellsHuman PBMCsAttenuates LPS-induced secretion of TNFα, IL1β, and MIP-1α. nih.govresearchgate.net
Oxidative Stress MitigationSH-SY5Y neuroblastoma cellsImproves antioxidant capacities (SOD2, Catalase). researchgate.netnih.govspandidos-publications.com Reduces intracellular ROS. researchgate.netnih.govspandidos-publications.com Decreases apoptosis via MAPK pathway inhibition. researchgate.netnih.govspandidos-publications.com

Reduction of Intracellular Reactive Oxygen Species

Studies have demonstrated that this compound can reduce intracellular reactive oxygen species (ROS) levels in various cell types subjected to oxidative stress spandidos-publications.comnih.govresearchgate.net. For instance, in SH-SY5Y neuroblastoma cells treated with hydrogen peroxide (H₂O₂), a common inducer of oxidative stress, this compound pretreatment significantly decreased the elevated intracellular ROS levels spandidos-publications.comnih.govresearchgate.net. The DCFH-DA assay, a method used to measure intracellular ROS, showed that H₂O₂ treatment increased ROS levels substantially compared to control cells. Pretreatment with this compound at concentrations of 0.1 µM and 1.0 µM led to a notable reduction in these H₂O₂-induced ROS levels spandidos-publications.com. This suggests that this compound can mitigate the increase in ROS generation caused by oxidative insults in this cellular model spandidos-publications.com.

Furthermore, research indicates that the reduction of intracellular ROS by this compound may be linked to its influence on intracellular antioxidant proteins spandidos-publications.com. Specifically, in SH-SY5Y cells exposed to H₂O₂, this compound ameliorated the decrease in the expression levels of superoxide dismutase-2 (SOD2) and catalase, two key antioxidant enzymes responsible for eliminating excessive ROS spandidos-publications.com. This suggests that the protective effect of this compound against oxidative stress, in part, involves the preservation or enhancement of the cell's intrinsic antioxidant defense mechanisms spandidos-publications.com.

In bovine aortic endothelial cells (BAEC), activation of TP receptors by agonists like IBOP or U46619 increased the production of superoxide anion (O₂•⁻) and peroxynitrite (ONOO⁻) ahajournals.orgahajournals.org. Pretreatment with this compound abolished the increase in ONOO⁻ formation induced by the TP agonist IBOP, indicating that TP receptor activation is required for this oxidative species generation ahajournals.org. This further supports the role of this compound, as a TP antagonist, in reducing ROS associated with TP receptor activation ahajournals.org.

Data on the effect of this compound on intracellular ROS levels in H₂O₂-treated SH-SY5Y cells:

TreatmentRelative Intracellular ROS Level (Fold of Control)
Control1.00
H₂O₂4.95 ± 0.97
H₂O₂ + 0.1 µM this compound2.01 ± 0.10
H₂O₂ + 1.0 µM this compound1.69 ± 0.16

*Note: Data is representative of findings from DCFH-DA assay in SH-SY5Y cells spandidos-publications.com.

Pathways Modulating Apoptosis in Response to Oxidative Stress

This compound has been shown to attenuate cell apoptosis induced by oxidative stress in cellular models spandidos-publications.comnih.govresearchgate.net. In SH-SY5Y cells treated with H₂O₂, which induces apoptosis, pretreatment with this compound decreased the rate of cell apoptosis spandidos-publications.comnih.govresearchgate.net. This protective effect against apoptosis is suggested to occur through the inhibition of mitogen-activated protein kinase (MAPK) pathways spandidos-publications.comnih.govresearchgate.net.

Oxidative stress, such as that induced by H₂O₂, can activate MAPK pathways, including ERK and p38, which are known to play roles in regulating cell apoptosis spandidos-publications.com. Studies have shown that H₂O₂ treatment activates the ERK and p38 signaling pathways in SH-SY5Y cells, and this activation is inhibited by pretreatment with this compound spandidos-publications.com. By interfering with the activation of these pathways, this compound may inhibit the expression of intracellular apoptosis-associated proteins and consequently reduce cell death spandidos-publications.com.

Furthermore, research in multiple myeloma (MM) cell lines has indicated that this compound can induce apoptosis nih.gov. In these cells, this compound treatment elevated caspase-3 activity, a key marker of apoptosis nih.gov. Conversely, treatment with the TP agonist U46619 decreased caspase-3 activity and protected MM cells from apoptosis, consistent with this compound acting as a TP antagonist to promote apoptosis in this context nih.gov. Caspase-3 silencing reversed the enhanced apoptosis resulting from this compound treatment, highlighting the critical role of caspase-3 in TP inhibition-induced apoptosis in these cells nih.gov. While this study focuses on MM cells and the primary insult is not explicitly defined as oxidative stress, it demonstrates this compound's role in modulating apoptosis pathways, which can be triggered by oxidative damage ahajournals.orgnih.gov.

In bovine aortic endothelial cells, TP receptor activation by agonists was found to increase apoptosis, and this effect was blocked by the TP antagonist this compound ahajournals.org. This suggests that in endothelial cells, TP receptor activation contributes to oxidative damage-induced apoptosis, and its inhibition by this compound is protective ahajournals.org.

Summary of this compound's effects on apoptosis-related markers in H₂O₂-treated SH-SY5Y cells:

MarkerEffect of H₂O₂ TreatmentEffect of this compound Pretreatment (on H₂O₂ effect)
Cell Apoptosis RateIncreasedDecreased
Caspase ExpressionEnhancedDecreased
ERK PathwayActivatedInhibition of activation
p38 PathwayActivatedInhibition of activation

*Note: Based on research findings in SH-SY5Y cells spandidos-publications.comnih.govresearchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6437074
Hydrogen Peroxide784
Superoxide Dismutase-2 (SOD2)136164
Catalase834
U466195311493
IBOP6437718
Caspase-325617
ERK-
p38 MAPK-

*Note: PubChem CIDs for ERK and p38 MAPK refer to the proteins, not specific small molecules, and are not typically listed with a single CID in this context. SOD2 and Catalase CIDs refer to the human protein entries.## Research Applications of this compound in Cellular Systems: Focusing on Oxidative Stress and Apoptosis

This compound, a known antagonist of the thromboxane A2 receptor (TP), has been a subject of investigation in various in vitro and ex vivo cellular studies. Research has particularly focused on its influence on cellular responses to oxidative stress, specifically its effects on intracellular reactive oxygen species levels and the modulation of apoptotic pathways.

In Vitro and Ex Vivo Research Applications of Sq 29548 in Cellular Systems

Reduction of Intracellular Reactive Oxygen Species

Multiple studies have demonstrated the capacity of SQ 29548 to reduce elevated levels of intracellular reactive oxygen species (ROS) in cellular models subjected to oxidative challenge spandidos-publications.comnih.govresearchgate.net. For example, in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (H₂O₂), a widely used inducer of oxidative stress, pretreatment with this compound effectively lowered the increased intracellular ROS levels spandidos-publications.comnih.govresearchgate.net. Using the DCFH-DA assay, which measures intracellular ROS, researchers observed a significant rise in ROS levels following H₂O₂ treatment compared to control cells. Pretreatment with this compound at concentrations of 0.1 µM and 1.0 µM resulted in a marked decrease in these H₂O₂-induced ROS levels spandidos-publications.com. This indicates that this compound can attenuate the surge in ROS generation triggered by oxidative insults in this neuronal cell line spandidos-publications.com.

The mechanism by which this compound reduces intracellular ROS appears to be partly linked to its effect on the cell's endogenous antioxidant defense system spandidos-publications.com. In SH-SY5Y cells treated with H₂O₂, this compound was found to ameliorate the reduction in the expression of key antioxidant enzymes, namely superoxide (B77818) dismutase-2 (SOD2) and catalase spandidos-publications.com. These enzymes are crucial for detoxifying excessive ROS within the cell spandidos-publications.com. The findings suggest that this compound's protective effect against oxidative stress involves preserving or enhancing the activity of these intrinsic antioxidant proteins spandidos-publications.com.

Studies in bovine aortic endothelial cells (BAEC) further support the role of this compound in mitigating ROS production associated with TP receptor activation ahajournals.orgahajournals.org. Activation of TP receptors by agonists such as IBOP or U46619 led to increased generation of superoxide anion (O₂•⁻) and peroxynitrite (ONOO⁻) ahajournals.orgahajournals.org. Pretreatment with this compound was shown to abolish the increase in ONOO⁻ formation induced by the TP agonist IBOP, highlighting the dependence of this oxidative species generation on TP receptor activation ahajournals.org. This reinforces the understanding that this compound, as a TP antagonist, can reduce ROS levels associated with aberrant TP receptor signaling ahajournals.org.

The following table summarizes representative data on the effect of this compound on intracellular ROS levels in H₂O₂-treated SH-SY5Y cells:

TreatmentRelative Intracellular ROS Level (Fold of Control)
Control1.00
H₂O₂4.95 ± 0.97
H₂O₂ + 0.1 µM this compound2.01 ± 0.10
H₂O₂ + 1.0 µM this compound1.69 ± 0.16

Pathways Modulating Apoptosis in Response to Oxidative Stress

This compound has demonstrated the ability to attenuate cell apoptosis induced by oxidative stress in various cellular contexts spandidos-publications.comnih.govresearchgate.net. In SH-SY5Y cells, which undergo apoptosis when subjected to H₂O₂-induced oxidative stress, pretreatment with this compound reduced the rate of cell apoptosis spandidos-publications.comnih.govresearchgate.net. This protective effect against apoptosis is suggested to be mediated, at least in part, through the inhibition of specific mitogen-activated protein kinase (MAPK) pathways spandidos-publications.comnih.govresearchgate.net.

Oxidative stress is known to activate MAPK pathways, including extracellular signal-regulated kinase (ERK) and p38 MAPK, which are involved in the regulation of cellular apoptosis spandidos-publications.com. Studies have shown that H₂O₂ treatment activates both the ERK and p38 signaling pathways in SH-SY5Y cells, and importantly, this activation is inhibited by pretreatment with this compound spandidos-publications.com. By interfering with the activation of these pro-apoptotic signaling cascades, this compound may suppress the expression of intracellular proteins associated with apoptosis, thereby reducing cell death spandidos-publications.com.

Further research in multiple myeloma (MM) cell lines has indicated a role for this compound in modulating apoptosis pathways nih.gov. In these cells, treatment with this compound increased the activity of caspase-3, a key executioner enzyme in the apoptotic cascade nih.gov. Conversely, stimulation of TP receptors with the agonist U46619 decreased caspase-3 activity and protected MM cells from apoptosis, aligning with this compound's function as a TP antagonist that can promote apoptosis in this specific cellular context nih.gov. Silencing of caspase-3 effectively reversed the enhanced apoptosis induced by this compound treatment, underscoring the critical involvement of caspase-3 in TP inhibition-mediated apoptosis in these MM cells nih.gov. While this study primarily focuses on MM cells and does not explicitly define the initial insult as oxidative stress, it highlights this compound's capacity to influence apoptotic pathways, which can be triggered by oxidative damage ahajournals.orgnih.gov.

In bovine aortic endothelial cells, activation of TP receptors by agonists was found to increase apoptosis, and this effect was counteracted by the TP antagonist this compound ahajournals.org. This suggests that in endothelial cells, TP receptor activation contributes to apoptosis induced by oxidative damage, and inhibition of these receptors by this compound offers a protective effect ahajournals.org.

The table below summarizes the observed effects of this compound on apoptosis-related markers in the context of H₂O₂-induced oxidative stress in SH-SY5Y cells:

MarkerEffect of H₂O₂ TreatmentEffect of this compound Pretreatment (on H₂O₂ effect)
Cell Apoptosis RateIncreasedDecreased
Caspase ExpressionEnhancedDecreased
ERK PathwayActivatedInhibition of activation
p38 PathwayActivatedInhibition of activation

Preclinical Research on Sq 29548 in Organ Specific Models

Cardiopulmonary System Investigations

Myocardial Inflammation and Remodeling Studies in Murine Models

Studies in murine models have explored the impact of SQ 29548 on myocardial inflammation and remodeling, particularly in the context of alcohol-associated cardiac injury. Research suggests that the TP-R mediates early cardiac injury induced by alcohol. researcher.life In a chronic plus binge ethanol (B145695) feeding model in C57BL/6 wild-type mice, administration of this compound, a TP-R antagonist, attenuated several alcohol-induced cardiac alterations. researcher.liferesearchgate.net

Analysis of the left ventricle in ethanol-fed mice treated with this compound revealed a blunting of increased protein levels of pro-inflammatory mediators, such as tumor necrosis factor alpha (TNF-α) and secretory interleukin 1 beta (IL-1β), which are downstream products of the NLRP3 inflammasome. researcher.liferesearchgate.net Ethanol exposure was shown to promote the NLRP3 signaling pathway within the myocardium, contributing to a pro-inflammatory environment that may initiate early myocardial remodeling. researcher.liferesearchgate.net this compound was found to attenuate this effect. researcher.liferesearchgate.net

Furthermore, Sirius Red staining of the myocardium indicated an increase in collagen deposition in ethanol-fed mice, a marker of fibrosis and remodeling. researcher.liferesearchgate.net This increase in collagen deposition was attenuated by TP-R antagonism with this compound. researcher.liferesearchgate.net Ethanol-induced increases in myocardial protein levels of thromboxane (B8750289) A2 synthase (TBXAS1), the enzyme responsible for TXA2 synthesis, and TP-R were also observed and ameliorated by pharmacological inhibition of TP-R. researcher.life

These findings suggest that TP-R mediates alcohol-induced early cardiac injury, and its blockade with this compound can attenuate the resulting myocardial inflammatory response and reduce collagen deposition, potentially mitigating early myocardial remodeling. researcher.liferesearchgate.net

Pulmonary Vascular and Airway Responses to Prostanoids in Rodent Models

This compound has been utilized in rodent models to investigate the role of thromboxane receptors in pulmonary vascular and airway responses to various prostanoids. In isolated-perfused rat lungs, prostaglandin (B15479496) F₂α (PGF₂α) caused both pulmonary vasoconstriction and bronchoconstriction. nih.govkjim.org These effects were fully blocked by this compound, indicating that the mechanism of PGF₂α-induced pulmonary vasoconstriction and bronchoconstriction is mediated through the activation of thromboxane receptors. nih.govkjim.org This suggests that PGF₂α acts via thromboxane this compound receptors in rat lungs, with the response potentially transduced by intracellular protein kinase C (PKC). nih.govkjim.orgresearchgate.net

In anesthetized rats, platelet-activating factor (PAF) induced increases in pulmonary vascular resistance (PVR) and airway pressure (AWP). jst.go.jp Pretreatment with this compound abolished these PAF-induced increases, reinforcing the concept that thromboxane plays a role in these responses in vivo in rats. jst.go.jp

While this compound effectively blocked responses mediated by thromboxane receptors, studies have also highlighted its selectivity. For instance, in isolated porcine ciliary arteries, this compound inhibited contractions induced by the TP-receptor agonist U46619 and also by PGF₂α, suggesting that both prostanoids can act via TP receptors in this tissue. arvojournals.org However, in a study investigating PAF-induced pulmonary edema in isolated rat lungs, this compound alone or in combination with lipoxygenase inhibition had no effect on PAF-induced weight gain (an indicator of edema), suggesting that thromboxane receptors were not the primary mediators of this specific response to PAF in this context. atsjournals.org

Hepatic System Research

Attenuation of Inflammatory Processes in Liver Models

Research has explored the role of this compound in attenuating inflammatory processes in liver models, particularly in the context of alcohol-associated liver disease (ALD) and non-alcoholic fatty liver disease (NAFLD). The thromboxane-prostanoid receptor (TP-R) is expressed in the liver and activated by thromboxane A2 (TXA2). researchgate.netphysiology.org Studies have reported an increase in TP-R mRNA levels in the liver after ethanol feeding. researchgate.netphysiology.org

In a chronic plus binge ethanol feeding model in mice, administration of this compound attenuated ethanol-induced liver injury. researchgate.netphysiology.org Ethanol feeding significantly increased plasma aspartate transferase (AST) levels, a marker of liver damage, which was abolished by this compound administration. researchgate.netphysiology.org Furthermore, ethanol increased hepatic protein levels of pro-inflammatory markers, including TNFα, cluster of differentiation 68 (CD68), and vascular cell adhesion protein 1. researchgate.netphysiology.org These increases were not observed in mice treated with this compound. researchgate.netphysiology.org Specifically, this compound treatment led to a marked reduction in hepatic protein levels of CD68 in ethanol-fed mice. researchgate.netphysiology.org

In the context of NAFLD, studies in Sprague-Dawley rats fed a high-fat diet (HFD) have investigated the role of cyclooxygenase end products and oxidative stress in intrahepatic endothelial dysfunction. While cyclooxygenase inhibition improved vasodilation in HFD livers, pre-incubation with this compound did not modify the vasodilator response to acetylcholine (B1216132), suggesting that in this specific model and context of endothelial dysfunction, other cyclooxygenase products might be more involved than those acting via the TP receptor. plos.orgsemanticscholar.org

This compound has also been used to investigate the involvement of TP receptors in NF-κB activation and inflammatory responses in human umbilical vein endothelial cells. Inhibition of TP-R with this compound blocked TP-R-enhanced phosphorylation of inhibitor of κB α and its upstream kinase, I kappaB kinase, suggesting a role for TP-R in activating inflammatory signaling pathways. nih.gov

Modulation of Fibrotic Markers in Hepatic Tissue

Beyond inflammation, this compound has shown effects on fibrotic markers in hepatic tissue. In the mouse model of alcohol-associated liver disease, ethanol feeding increased pro-fibrogenic markers in the liver, including collagen type 1 alpha 1 chain (COL1A1) and matrix metalloproteinase 9 (MMP9). researchgate.netphysiology.org Treatment with this compound resulted in a marked reduction in hepatic protein levels of both COL1A1 and MMP9 in ethanol-fed mice. researchgate.netphysiology.org This suggests that blockade of TP-R activity attenuates ethanol-induced liver fibrosis. researchgate.netphysiology.org

Studies on hepatic stellate cells (HSCs), which play a key role in liver fibrosis, have also utilized this compound. F2-isoprostanes, markers of oxidative stress, can stimulate HSC proliferation and collagen hyperproduction. nih.gov Research indicates that the thromboxane A2 receptor (TxA2r or TPr) is involved in the effects of F2-isoprostanes on HSCs. nih.gov The F2-isoprostane 8-epi-prostaglandin F₂α (8-epi-PGF₂α) stimulated DNA synthesis in HSCs, which was almost completely inhibited by the TxA2r-specific antagonist this compound. nih.gov This suggests that a significant portion of the effect of 8-epi-PGF₂α is mediated by the TxA2r. nih.gov Furthermore, the stimulatory effect of 8-epi-PGF₂α on collagen synthesis in HSCs could also be mediated by TxA2r, as suggested by studies using this compound. nih.gov

In a rat model of carbon tetrachloride-induced hepatic fibrosis, this compound has been used in studies investigating oxidative stress, isoprostanes, and hepatic fibrosis. researchgate.netum.es Additionally, in a model of CCl4-cirrhotic rats, this compound was used to investigate its effect on the vasodilatory response to acetylcholine, finding that it increased this response, suggesting an influence on hepatic vascular tone in cirrhosis. mdpi.com

Pancreatic Research

Research involving this compound has also extended to the pancreas, specifically focusing on pancreatic stellate cells (PSCs) which are crucial in the development of chronic pancreatitis. nih.govmednexus.org Activation of PSCs plays a critical role in this process. nih.govmednexus.org Studies have confirmed that thromboxane A2 receptor (TxA2r) is overexpressed in activated PSCs in rats. nih.govmednexus.org

Investigations into the role of TxA2r in the activation of PSCs induced by 8-epi-prostaglandin F₂α (8-epi-PGF₂α) have shown that 8-epi-PGF₂α promotes PSC activation. nih.govmednexus.org The TxA2r inhibitor this compound significantly reduced the activation of PSCs induced by 8-epi-PGF₂α. nih.govmednexus.org Specifically, this compound treatment significantly reduced the mRNA levels of α-smooth muscle actin (α-SMA) and collagen I in PSCs, both of which are markers of PSC activation and fibrosis. nih.govmednexus.orgresearchgate.netmednexus.org These findings suggest that TxA2r may contribute to the activation of PSCs and that inhibiting this receptor with this compound could be a potential strategy for addressing chronic pancreatitis. nih.govmednexus.org

Data on the effect of this compound on the mRNA expression levels of α-SMA and collagen I in PSCs induced by 8-epi-PGF₂α could be presented in a table format to clearly show the reduction in these fibrotic markers upon this compound treatment compared to control or 8-epi-PGF₂α alone. For example, at a concentration of 10⁻⁴ mol/L, this compound significantly reduced 8-epi-PGF₂α-induced mRNA expression of α-SMA and collagen I in PSCs compared to the control group. nih.govmednexus.org

Inhibition of Pancreatic Stellate Cell Activation

Research has indicated that this compound can inhibit the activation of pancreatic stellate cells (PSCs). PSC activation is a critical event in the development of chronic pancreatitis and pancreatic ductal adenocarcinoma, characterized by their transformation into myofibroblast-like cells and increased production of extracellular matrix proteins mednexus.orgamegroups.orgcellphysiolbiochem.com. Studies have shown that the thromboxane A2 receptor (TxA2r) is overexpressed in activated PSCs mednexus.org.

One study demonstrated that 8-epi-PGF2α, a type of F2-isoprostane, can induce PSC activation in vitro, and this activation was significantly reduced by the TxA2r inhibitor this compound mednexus.org. Inhibiting TxA2r with this compound significantly reduced the mRNA levels of α-smooth muscle actin (α-SMA) and collagen I in PSCs, both of which are markers of PSC activation and fibrosis mednexus.orgmednexus.org.

Table 1: Effect of this compound on mRNA Levels in Activated Pancreatic Stellate Cells

MarkerControl (Relative mRNA Level)This compound (10⁻⁷ mol/L) (Relative mRNA Level)p-value
Collagen I1.00 ± 0.070.27 ± 0.04< 0.001
α-SMA1.00 ± 0.110.14 ± 0.04< 0.001

Data adapted from mednexus.orgmednexus.org. Values represent mean ± standard deviation.

Impact on Extracellular Matrix Synthesis in Fibrosis Models

This compound has shown an impact on extracellular matrix (ECM) synthesis in fibrosis models, primarily through its action as a TP receptor antagonist. Excessive accumulation of ECM is a hallmark of fibrosis in various organs, including the pancreas and lungs google.comresearchgate.net.

In the context of pancreatic fibrosis, as mentioned above, this compound treatment led to a significant reduction in collagen I mRNA levels in activated PSCs, indicating a decrease in the synthesis of this key ECM component mednexus.orgmednexus.org.

Beyond pancreatic models, activation of the TP receptor by F2-isoprostanes has been shown to aggravate fibroblast activation through the TGFβ signaling pathway, contributing to pulmonary fibrosis researchgate.net. While this compound is a TP receptor antagonist, studies specifically detailing its direct impact on ECM synthesis in non-pancreatic fibrosis models within the provided search results are limited, though the general role of TP receptor antagonism in attenuating fibrosis is noted google.comresearchgate.net.

Neurobiological System Studies

Investigations into the effects of this compound on the neurobiological system have focused on its modulation of neuroinflammation, impact on cerebral vascular dynamics, and potential neuroprotective properties.

Modulation of Neuroinflammation and Microglial Activity

Neuroinflammation, characterized by the activation of glial cells like microglia and the release of pro-inflammatory mediators, plays a significant role in various neurological disorders, including ischemic stroke nih.govmdpi.comarvojournals.org. Preclinical studies suggest that this compound, as a TxA2R antagonist, can influence neuroinflammatory processes.

Research in a mouse model of ischemic stroke indicated that this compound reduced ischemic stroke-induced microglia/macrophage activation and enrichment, which was associated with ameliorated brain injury mednexus.orgdntb.gov.ua. While the exact mechanisms are still being elucidated, one study suggested that this compound might attenuate BV2 microglia activation by suppressing the ERK pathway dntb.gov.ua. Microglial activation involves their transformation and the production of pro-inflammatory cytokines and other harmful substances arvojournals.org.

Effects on Cerebral Vascular Dynamics in Animal Models

This compound has been investigated for its effects on cerebral vascular dynamics, particularly in the context of hypertension. The TP receptor is known to be involved in vascular contraction researchgate.net.

Studies using spontaneously hypertensive hamsters have shown that activation of PGH2-TxA2 receptors can impede agonist-induced vasodilation physiology.org. Pretreatment with this compound restored acetylcholine-induced vasodilation in these hypertensive hamsters physiology.org. This suggests that TP receptor activation contributes to impaired vasodilation in genetic hypertension models, and its antagonism by this compound can help restore normal vascular responses physiology.org. This compound did not significantly affect resting arteriolar diameter or nitroglycerin-induced vasodilation in either normotensive or hypertensive hamsters physiology.org.

Table 2: Effect of this compound on Acetylcholine-Induced Vasodilation in Hamsters

GroupTreatmentAcetylcholine (0.1 µM) Vasodilation (% Increase)Acetylcholine (1.0 µM) Vasodilation (% Increase)p-value (vs. Acetylcholine alone)
Normotensive HamstersAcetylcholine15 ± 128 ± 2> 0.5
Normotensive Hamsters+ this compound15 ± 128 ± 2> 0.5
Spontaneously Hypertensive HamstersAcetylcholineData not explicitly provided as % increase in snippetData not explicitly provided as % increase in snippet-
Spontaneously Hypertensive Hamsters+ this compound15 ± 221 ± 4< 0.05

Data adapted from physiology.org. Values represent mean ± standard deviation where available.

Investigations into Neuroprotection in Oxidative Stress Models

Oxidative stress is a key pathological process in various neurological disorders and contributes to neuronal cell death researchgate.netnih.govnih.gov. Research has explored the potential neuroprotective effects of this compound in models of oxidative stress.

A study using SH-SY5Y neuroblastoma cells, a common model for investigating neurological disorders and oxidative stress in nerve cells, demonstrated that hydrogen peroxide (H2O2) dose-dependently reduced cell viability researchgate.netnih.gov. Pretreatment with this compound not only rescued the viability of these cells but also ameliorated the intracellular reactive oxygen species (ROS) level nih.gov. Furthermore, this compound treatment improved the expression levels of antioxidant enzymes superoxide (B77818) dismutase-2 (SOD2) and catalase and decreased cell apoptosis, possibly through the inhibition of MAPK pathways nih.gov. These findings suggest that this compound, as a TXA2R antagonist, can improve the antioxidant capacities of neuronal cells and reduce apoptosis induced by oxidative stress nih.gov.

Renal System Research

Preclinical research has also touched upon the effects of this compound in the renal system. The TP receptor is present in the kidney and has been implicated in renal function and disease nih.gov.

Studies have indicated that inflammation processes mediated by reactive oxygen species (ROS) and TXA2 are strongly associated with chronic renal disorder changes caused by high salt loading in animal models nih.gov. While other TP receptor blockers like ONO-8809 have shown effects on histological changes in the kidney caused by high salt intake, one study noted that this compound did not show any significant effect on PGE2 production in a glomerulonephritis model rat nih.gov. This suggests that while TP receptor activation is involved in renal pathology, the specific effects of this compound in renal models may vary depending on the model and the specific pathway being investigated nih.gov. Fibroproliferative disease, characterized by excessive ECM accumulation, affects the renal system, and TP receptor antagonists are being explored for their potential in treating such conditions google.com.

Impact on Microvascular Permeability in Renal Models

Studies in renal models have explored the influence of this compound on microvascular permeability, particularly in the context of conditions involving thromboxane A2. Research using anesthetized Sprague-Dawley rats demonstrated that the thromboxane A2/prostanoid (TP) receptor agonist U-46619 dose-dependently increased albumin extravasation (AE) in the kidney, among other organs. nih.govoup.comoup.com This increase in AE, indicative of increased microvascular permeability, was blocked by pretreatment with the TP receptor antagonist this compound. nih.govoup.comoup.com Specifically, U-46619 at a dose of 10 µg/kg increased AE in the kidney by approximately 31%, and this effect was inhibited by this compound pretreatment (2.5 mg/kg intravenously + 2.5 mg/kg/h). nih.govoup.com These findings suggest that activation of TP receptors contributes to increased microvascular permeability in the kidney, and this compound can counteract this effect.

Further research in models of renal injury has also highlighted the role of TP receptors. In a model of congenital, unilateral hydronephrosis in rats, single nephron glomerular filtration rate (SNGFR) was significantly reduced. nih.gov Treatment with this compound normalized SNGFR, suggesting that TxA2, acting via TP receptors, contributes to the functional impairment in this model. nih.gov The glomerular ultrafiltration coefficient (Kf) was also reduced in hydronephrotic rats, and this compound treatment helped return Kf towards control levels. nih.gov This indicates that TxA2 may mediate the decrease in Kf, impacting glomerular filtration.

In spontaneously hypertensive rats (SHR), increased vascular resistance is observed in the kidneys. scilit.com Studies on isolated renal resistance arteries from SHR showed endothelium-dependent contractions induced by acetylcholine, which were blocked by this compound. scilit.com This suggests that in SHR, endothelium-derived cyclooxygenase products, such as prostaglandin H2 or thromboxane A2, contribute to enhanced constriction in renal arteries by activating TP receptors, and this compound can inhibit this response. scilit.com

Activation of TXA2/TP receptors has been implicated in renal vasoconstriction, oxidative stress, and inflammation in various kidney disease models, including lupus nephritis, cyclosporine nephrotoxicity, and renal allograft rejection. oncotarget.com In a chronic kidney disease model involving renal mass reduction, activation of TP receptors was linked to microvascular remodeling and enhanced vasoconstriction. oncotarget.com this compound has been shown to ameliorate podocyte injury in models treated with puromycin (B1679871) aminonucleoside or adriamycin, further supporting the pathogenic role of TXA2 and TP receptors in kidney damage. oncotarget.com

The renal vasodilatory effect of this compound has also been observed in rats with elevated plasma angiotensin II, where it selectively reduced preglomerular vascular resistance. nih.gov This effect is attributed to interference with vasoconstriction mechanisms mediated by TP receptor activation, highlighting the interplay between the renin-angiotensin system and thromboxane A2 in renal hemodynamics. nih.gov

The following table summarizes key findings on the impact of this compound on microvascular permeability and function in renal models:

Renal Model / ConditionObserved Effect of ConditionEffect of this compound TreatmentKey Mechanism InvolvedSource
U-46619 administration (rats)Increased albumin extravasation (AE) in kidneyBlocked increase in AETP receptor activation by U-46619 nih.govoup.comoup.com
Congenital, unilateral hydronephrosis (rats)Reduced SNGFR, reduced KfNormalized SNGFR, helped return Kf towards control levelsTxA2 acting via TP receptors nih.gov
Spontaneously Hypertensive Rats (SHR)Acetylcholine-induced contractions in renal arteriesBlocked acetylcholine-induced contractionsEndothelium-derived COX products (PGH2, TxA2) via TP receptors scilit.com
Various kidney disease modelsRenal vasoconstriction, oxidative stress, inflammationAmelioration of injury (e.g., podocyte injury)Activation of TXA2/TP receptors oncotarget.com
Elevated Angiotensin II (rats)Increased renal vascular resistanceIncreased renal blood flow, decreased renal vascular resistance, reduced preglomerular resistanceTP receptor-mediated vasoconstriction mechanisms nih.gov

Ocular System Research

Research on this compound in the ocular system has primarily focused on its effects on vascular responses, particularly in the context of prostanoid signaling.

Vasoactive Responses in Isolated Ciliary Arteries

Studies utilizing isolated porcine ciliary arteries have investigated the vasoactive properties of various prostanoids and the influence of TP receptor blockade by this compound. These studies have shown that prostanoids such as U46619 (a thromboxane A2 analogue), prostaglandin F2α (PGF2α), latanoprost (B1674536) free acid, and travoprost (B1681362) free acid induce contractions in isolated porcine ciliary arteries. arvojournals.orgnih.govarvojournals.orgresearchgate.net

Specifically, U46619 was found to be a potent vasoconstrictor in this model. arvojournals.orgnih.gov The contractions evoked by U46619 were significantly inhibited by this compound, indicating that this compound acts as a TP-receptor antagonist in these vessels. arvojournals.orgnih.govarvojournals.org Concentration-response curves for U46619 were shifted to the right in the presence of this compound, consistent with a competitive inhibitory effect. arvojournals.org

Interestingly, contractions induced by other prostanoids like PGF2α, latanoprost, and travoprost were also inhibited by this compound, although these prostanoids are primarily associated with FP receptors. arvojournals.orgnih.govarvojournals.orgfarmaciajournal.com This observation suggests potential cross-talk or complex signaling pathways involving both TP and FP receptors in porcine ciliary arteries, or that this compound might exert some inhibitory effects beyond strict TP receptor antagonism at the concentrations tested. arvojournals.org However, the primary inhibitory effect of this compound on U46619-induced contractions strongly supports its role as a TP receptor antagonist in this ocular vascular tissue. arvojournals.orgnih.govarvojournals.org

In addition to its effects on ciliary artery contraction, this compound has been used in studies investigating angiogenesis in ocular models. In a corneal pellet assay, local administration of this compound inhibited fibroblast growth factor (FGF)-stimulated angiogenesis, reducing the vascularized area and vascular density. aacrjournals.org While TxA2 mimetics typically cause vasoconstriction in ocular circulation, the observed anti-angiogenic effect of a TP receptor antagonist like this compound in this context suggests a role for TxA2 as a mediator of FGF-stimulated angiogenesis. aacrjournals.org

Research also indicates that isoprostanes, produced by lipid peroxidation, can regulate neurotransmission in ocular tissues. frontiersin.orgnih.gov Specifically, 8-iso-PGF2α has been shown to enhance electrically evoked norepinephrine (B1679862) release from isolated human iris-ciliary bodies, an effect blocked by this compound, suggesting mediation via TP receptors. frontiersin.orgnih.gov

The following table summarizes key findings on the vasoactive responses in isolated ciliary arteries and related ocular research involving this compound:

Ocular Tissue / ModelAgonist UsedObserved Vasoactive ResponseEffect of this compound TreatmentKey Receptors Involved (Antagonized by this compound)Source
Isolated porcine ciliary arteriesU46619 (TxA2 analogue)ContractionInhibited contractions, shifted concentration-response curve rightTP receptors arvojournals.orgnih.govarvojournals.org
Isolated porcine ciliary arteriesPGF2α, Latanoprost, TravoprostContractionInhibited contractionsTP receptors (and potentially others) arvojournals.orgnih.govarvojournals.orgfarmaciajournal.com
Corneal pellet assay (angiogenesis)FGFAngiogenesisInhibited angiogenesisImplies TxA2 as a mediator via TP receptors aacrjournals.org
Isolated human iris-ciliary bodies8-iso-PGF2αEnhanced NE releaseBlocked enhancement of NE releaseTP receptors frontiersin.orgnih.gov

Molecular Signaling Pathways and Downstream Effectors of Sq 29548 Action

Mitogen-Activated Protein Kinase (MAPK) Cascades

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in transducing extracellular stimuli into intracellular responses, including inflammation, cell proliferation, and apoptosis. SQ 29548 has been shown to modulate the activity of several components within these cascades.

Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation

Studies indicate that this compound can modulate the Extracellular Signal-Regulated Kinase (ERK) pathway. TP receptor activation by agonists such as U46619 has been shown to increase the phosphorylation of ERK in various cell types, including BV2 microglia and SH-SY5Y neuroblastoma cells spandidos-publications.comresearchgate.netnih.gov. This activation is associated with pro-inflammatory effects and oxidative stress-induced cell impairments spandidos-publications.comresearchgate.net. Pretreatment with this compound has been demonstrated to inhibit the phosphorylation and activation of ERK induced by TP agonists or oxidative stress-inducing agents like hydrogen peroxide (H₂O₂) spandidos-publications.comresearchgate.netnih.gov. This suggests that this compound's protective and anti-inflammatory effects may, in part, be mediated through the suppression of ERK signaling spandidos-publications.comresearchgate.net. In lung cancer cells, the TP antagonist SQ29548 can abrogate NNK-mediated ERK activation. oup.com

p38 MAPK Signaling Inhibition

This compound has also been shown to inhibit the activation of the p38 MAPK pathway. Activation of p38 MAPK is involved in various cellular processes, including inflammation and apoptosis induced by oxidative stress spandidos-publications.com. In SH-SY5Y cells treated with H₂O₂, this compound pretreatment inhibited the activation of the p38 signaling pathway spandidos-publications.com. Similarly, in BV2 microglial cells stimulated with lipopolysaccharide (LPS), this compound significantly inhibited the LPS-induced phosphorylation of p38 nih.govspandidos-publications.comnih.gov. Inhibition of the p38 pathway has been reported to be beneficial against cell apoptosis induced by H₂O₂ spandidos-publications.com. In rat mesenteric resistance arteries, the TP antagonist SQ29548 inhibited U46619-induced p38-activation. karger.com

c-Jun N-terminal Kinase (JNK) Pathway Considerations

The c-Jun N-terminal Kinase (JNK) pathway is another branch of the MAPK cascade involved in cellular stress responses and apoptosis. Research indicates that TP receptor activation can lead to the activation of the JNK pathway nih.govahajournals.org. In BV2 microglial cells stimulated with LPS, this compound pretreatment significantly inhibited the LPS-induced phosphorylation of JNK nih.govspandidos-publications.comnih.gov. In vascular smooth muscle cells, activation of TP receptors by U46619 enhanced IL-1β-induced VCAM-1 expression through the activation of the JNK pathway, and this effect was inhibited by this compound ahajournals.org.

Here is a summary of this compound's effects on MAPK pathways:

MAPK PathwayEffect of TP ActivationEffect of this compound TreatmentCellular Context
ERKActivationInhibitionSH-SY5Y cells, BV2 microglia, Lung cancer cells
p38ActivationInhibitionSH-SY5Y cells, BV2 microglia, Rat mesenteric arteries
JNKActivationInhibitionBV2 microglia, Vascular smooth muscle cells

Nuclear Factor-kappa B (NF-κB) Signaling

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. This compound has been shown to influence NF-κB signaling. In LPS-stimulated BV2 microglial cells, this compound inhibited the activation of NF-κB, as evidenced by the inhibition of phosphorylation of IκB and NF-κB-p65 nih.govspandidos-publications.comnih.gov. This inhibition of NF-κB activation is suggested to be a mechanism by which this compound suppresses the release of inflammatory cytokines nih.govspandidos-publications.comnih.gov. In renal epithelial cells, SQ-29548 inhibited DDM-PGE₂- and U46619-mediated NF-κB binding activity physiology.org. Furthermore, in human umbilical vein endothelial cells, SQ29548 blocked the increase in phosphorylated IκB induced by TP agonists ahajournals.org. TPα also played a positive role in NNK-induced NF-κB activation, which could be reversed by SQ29548. oup.com

NLR Family Pyrin Domain Containing 3 (NLRP3) Inflammasome Pathway

The NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response and inflammation through the processing and secretion of pro-inflammatory cytokines like interleukin-1 beta (IL-1β). Research indicates that TP receptor activation can be involved in the activation of the NLRP3 inflammasome pathway. In a mouse model of alcohol-associated cardiomyopathy, ethanol (B145695) exposure increased the protein levels of thioredoxin-interacting protein (TXNIP) and NLRP3, and administration of this compound attenuated these effects researcher.lifenih.govahajournals.org. Ethanol also increased the levels of the NLRP3 downstream product, secretory interleukin 1 beta (IL1β), which was blunted by this compound researcher.lifenih.gov. These findings suggest that this compound can attenuate inflammation by inhibiting the TXNIP-NLRP3-IL1β axis researcher.life.

Protein Kinase C (PKC) Interactions

Protein Kinase C (PKC) is a family of enzymes involved in various cellular signaling processes, including those initiated by G protein-coupled receptors like TP receptors. Studies have demonstrated interactions between this compound and PKC signaling. In cultured rat mesangial cells, the TP agonist U-46619 activated PKC and enhanced fibronectin synthesis, and SQ-29548 prevented both of these responses nih.gov. This is consistent with the transduction of these responses via TP receptors nih.gov. In rat isolated aorta, the inhibitory effect induced by myricetin, which appeared related to the activation of PGH₂-TXA₂ receptors, was suppressed by both this compound and the PKC inhibitor staurosporine (B1682477) nih.gov. In rat lung, both the vascular and airway responses to PGF₂α, mediated via thromboxane (B8750289) receptors, were fully blocked by this compound and a PKC inhibitor kjim.org. TP stimulation has also been shown to increase the production of reactive oxygen species by increasing PKC-ζ-dependent NAD(P)H oxidase activation in endothelial cells, and this was blocked by SQ29548 ahajournals.org.

Here is a summary of this compound's effects related to PKC:

Cellular Process/MoleculeStimulusEffect of TP ActivationEffect of this compound TreatmentCellular Context
PKC ActivationU-46619ActivationPreventionRat mesangial cells
Fibronectin SynthesisU-46619EnhancementPreventionRat mesangial cells
Myricetin-induced effectsMyricetinActivation (indirect)SuppressionRat isolated aorta
PGF₂α responsesPGF₂αActivationBlockadeRat lung
PKC-ζ-dependent NAD(P)H oxidase activationI-BOPIncreaseBlockadeEndothelial cells

Role in Endothelial Nitric Oxide Synthase (eNOS) Mediation

This compound has been shown to interact with pathways involving endothelial nitric oxide synthase (eNOS), an enzyme crucial for producing nitric oxide (NO), a key vasodilator. Studies in eNOS-deficient mice demonstrated that this compound, as a TXA2/PGH2 receptor antagonist, inhibited contractions in aortas induced by endothelin-1, suggesting a role for TP receptors in mediating enhanced contraction in the absence of functional eNOS. ahajournals.orgnih.gov This indicates that in conditions of reduced NO availability, TP receptor activation contributes to vasoconstriction, and blocking these receptors with this compound can attenuate this effect.

Further research has explored the relationship between TP receptor activation and eNOS activity. Stimulation of TP receptors by TxA2 mimetics has been shown to reduce eNOS activity and NO bioavailability in endothelial cells. ahajournals.org This reduction in eNOS activity was partially blocked by pretreatment with this compound, highlighting the ability of the TP receptor antagonist to counteract the negative impact of TP activation on eNOS. ahajournals.org Hyperglycemia, a condition associated with endothelial dysfunction, has also been shown to impair the Akt-eNOS signaling pathway via TP receptor activation, and this impairment was abolished by this compound treatment in both in vitro and in vivo models. oncotarget.comoncotarget.comsemanticscholar.org These findings suggest that this compound can help preserve eNOS function and NO production in various pathological states where TP receptors are activated.

Interestingly, in some contexts, the effect of this compound on vascular tone appears to be mediated through pathways involving both TP receptors and eNOS. For example, in a murine model of type 2 diabetes, this compound revealed an eNOS-mediated vasorelaxation induced by sphingomyelinase, suggesting that while TP receptor activation can cause contraction, its blockade can unveil or enhance underlying NO-mediated relaxation. mdpi.com

Impact on Thioredoxin-Interacting Protein (TXNIP)

Thioredoxin-interacting protein (TXNIP) is a key regulator of cellular redox status and has been implicated in various disease processes, including inflammation and oxidative stress. researcher.liferesearchgate.netfrontiersin.orgnih.govmdpi.com Research indicates that this compound can influence TXNIP expression and its downstream effects.

In a mouse model of alcohol-associated cardiomyopathy, ethanol exposure led to an upregulation of TXNIP gene expression and protein levels in the myocardium. researcher.liferesearchgate.netnih.govresearchgate.netresearchgate.netahajournals.org Administration of this compound attenuated these increases in TXNIP. researcher.liferesearchgate.netnih.govresearchgate.netahajournals.org This suggests that TP receptor activation contributes to the increased expression of TXNIP in this context, and antagonism by this compound can mitigate this effect. The study also linked the increase in TXNIP to the activation of the NLRP3 inflammasome, a key mediator of inflammation, and showed that this compound treatment blunted the increase in pro-inflammatory mediators. researcher.lifenih.govresearchgate.net

Furthermore, TXNIP is known to play a role in oxidative stress. frontiersin.orgnih.govmdpi.com Studies have shown that this compound can improve antioxidant capacities and reduce intracellular reactive oxygen species (ROS) levels in neuronal cells subjected to oxidative stress. researchgate.netspandidos-publications.com This protective effect may be related to this compound's influence on pathways involving TXNIP and its interaction with the thioredoxin system, which is crucial for combating oxidative stress. nih.govmdpi.com

Influence on Mitochondrial Complex I Function

Mitochondrial complex I is a critical component of the electron transport chain, essential for cellular energy production. Dysfunction of mitochondrial complex I has been linked to various pathologies. nih.govbiorxiv.org Emerging research suggests that this compound may have an influence on mitochondrial complex I function, particularly in the context of alcohol-associated liver disease.

Methodological Approaches in Sq 29548 Research

In Vitro Cell Culture Models

In vitro cell culture models are fundamental to understanding the direct effects of SQ 29548 at the cellular level and elucidating underlying molecular mechanisms. Several cell lines have been utilized, each offering unique insights into the compound's activity in different physiological or pathological contexts.

BV2 microglial cells have been extensively used to study the anti-inflammatory effects of this compound. Studies in LPS-stimulated BV2 cells demonstrated that this compound inhibits the release of inflammatory cytokines such as interleukin (IL)-1β, IL-6, tumor necrosis factor-α (TNF-α), and inducible NO synthase (iNOS) by suppressing the MAPK and NF-κB signaling pathways. nih.govnih.govspandidos-publications.com this compound was found to inhibit the LPS-induced inflammatory response by blocking the activation of MAPKs (p38, ERK, JNK) and NF-κB (IκB, p65) in these cells. nih.govspandidos-publications.com Furthermore, this compound significantly decreased LPS-stimulated production of nitric oxide (NO) in BV2 microglial cells. nih.govspandidos-publications.comresearchgate.net

SH-SY5Y neuroblastoma cells, a neuronal cell line, have been used, sometimes in co-culture with BV2 cells, to investigate neuroinflammatory interactions. frontiersin.org Conditioned medium from U46619-treated BV2 cells, a TP receptor agonist, decreased the viability of SH-SY5Y cells, and this effect could be attenuated by pretreatment with this compound. frontiersin.org this compound has also been shown to attenuate impairments in SH-SY5Y cells induced by oxidative stress, ameliorating decreases in SOD2 and catalase levels and inhibiting the activation of ERK and p38 signaling pathways. spandidos-publications.com

HEK293T cells, human embryonic kidney cells, are frequently used for transfection studies due to their ease of culture and high transfection efficiency. sigmaaldrich.comscielo.br These cells have been employed to study the interaction of this compound with wild-type and mutant TP receptors, including investigations into inverse agonism. researchgate.netnih.gov Studies in HEK293 cells overexpressing individual TP isoforms (TPα and TPβ) have shown that this compound can abolish agonist-mediated ERK and JNK activation. maynoothuniversity.ie

Human megakaryocytes or megakaryocyte-based systems have been used to investigate the effects of this compound on human platelet function. nih.gov

Vascular smooth muscle cells (VSMCs) from various species, such as rat aortic VSMCs and bovine aortic endothelial cells (BAEC), have been used to study the effects of this compound on vascular tone, proliferation, and signaling pathways. ahajournals.orgahajournals.orgahajournals.org this compound attenuated TP receptor agonist-enhanced AMPK activation in VSMCs. ahajournals.org It also blocked U46619-induced increases in VSMC protein content and enhanced TGF-β bioactivity. ahajournals.org In BAEC, this compound partially blocked the reduction in eNOS activity induced by TP receptor agonists and abolished agonist-induced ONOO⁻ formation. ahajournals.org

Murine Leydig cells (e.g., MA-10) have been used to investigate the involvement of the TP receptor in regulating steroidogenesis and steroidogenic acute regulatory (StAR) gene expression. This compound was shown to increase the steroidogenic sensitivity of MA-10 cells to cAMP stimulation and affect StAR protein and mRNA expression. oup.com

Data from BV2 Microglia Studies:

Treatment (BV2 Cells)Effect on Inflammatory Cytokine mRNA (IL-1β, IL-6, TNF-α, iNOS)Effect on NO ProductionEffect on MAPK Phosphorylation (p38, ERK, JNK)Effect on NF-κB Phosphorylation (IκB, p65)
LPSIncreasedIncreasedIncreasedIncreased
LPS + this compound (0.1-1.0 µM)SuppressedDecreasedInhibitedReduced

Data from SH-SY5Y Studies:

Treatment (SH-SY5Y Cells)ContextEffect on Cell ViabilityEffect on SOD2 and Catalase LevelsEffect on ERK and p38 Phosphorylation
Conditioned medium from U46619-treated BV2 cellsCo-culture with BV2DecreasedNot specifiedNot specified
+ this compound pretreatmentCo-culture with BV2Attenuated decreaseNot specifiedNot specified
H₂O₂Oxidative StressImpairment (not specified)DecreasedActivated
H₂O₂ + this compoundOxidative StressAttenuated impairmentAmeliorated decreasesInhibited activation

Ex Vivo Tissue Preparations

Ex vivo studies using isolated tissue preparations, particularly vascular rings, have been crucial for examining the direct effects of this compound on vascular tone and reactivity outside the systemic environment.

Isolated vascular rings from various species, including rat aorta, rabbit pulmonary artery, and rabbit carotid artery, have been used. researchgate.netnasa.govphysiology.orgnih.govnih.gov Studies on rat aortic rings demonstrated that this compound almost completely abolished PGE₂-induced contraction, indicating that PGE₂ causes contraction via activation of TP receptors on vascular smooth muscle cells. researchgate.net In rabbit pulmonary artery rings, this compound significantly reduced the contractile response to hypoxia in vessels isolated from sheep subjected to prolonged lobar hypoxia. nasa.gov This suggests a role for TP receptor activation in the enhanced vascular reactivity observed after hypoxic exposure. This compound also blocked the constriction of isolated rabbit pulmonary arteries induced by epoxyeicosatrienoic acids (EETs), which was dependent on intact endothelium and cyclooxygenase activity. nih.gov In carotid arteries from rats exposed to simulated microgravity, this compound markedly reduced the contraction to norepinephrine (B1679862), similar to the effects of cyclooxygenase inhibitors, suggesting that a vasoconstrictor prostaglandin (B15479496) acting on the TP receptor contributes to vascular responsiveness in this condition. physiology.orgnih.gov

Organ perfusion techniques have also been employed. Studies using perfused guinea-pig lungs challenged with arachidonic acid showed that this compound significantly inhibited the aorta contracting activity of thromboxane (B8750289) A₂ released from these lungs. apexbt.com

Data from Isolated Vascular Ring Studies:

Tissue SourceStimulus/ContextObserved EffectThis compound EffectReference
Rat Aortic RingsPGE₂-induced contractionContractionAlmost completely abolished contraction researchgate.net
Rabbit Pulmonary VeinsHypoxia (after in vivo lobar hypoxia in sheep)Vigorous contractionSignificantly reduced response to hypoxia nasa.gov
Rabbit Pulmonary ArteriesEETs-induced constrictionConcentration-dependent constrictionBlocked constriction nih.gov
Rat Carotid ArteriesNorepinephrine (after simulated microgravity)Reduced contractionMarkedly reduced contraction physiology.orgnih.gov
Rabbit AortaProstanoid agonist responses (U46619, PGF2α, PGE2)Varied based on phenotype (R, IR, NR)Inhibited responses in R1, partially in R2, none in IR nih.gov

In Vivo Animal Models

In vivo studies using various animal models have been instrumental in assessing the systemic effects of this compound and its efficacy in complex biological systems and disease models.

Rodent studies, primarily in mice and rats, have been conducted. Mouse models have been used to investigate the effects of this compound in conditions like ethanol-induced myocardial inflammatory response. nih.govresearcher.life In these studies, this compound attenuated adverse alterations induced by an ethanol (B145695) diet. researcher.life Rat models have been used to study the effects of this compound on vascular responsiveness in simulated microgravity. physiology.orgnih.gov

Rabbit studies have been valuable, particularly in investigating the role of TP receptors in sudden death induced by arachidonic acid and in cardiac arrhythmias. This compound dose-dependently inhibited arachidonic acid-induced sudden death in rabbits and the accompanying decrease in circulating platelet count. nih.gov In anesthetized rabbits, this compound prevented ventricular arrhythmias induced by a TP receptor mimetic, supporting the receptor specificity of the response. physiology.org Studies in rabbits have also characterized individual variations in aortic responsiveness to prostanoid agonists and the inhibitory effects of this compound. nih.gov

Canine models have been extensively used, especially in the context of coronary artery thrombosis and cyclic flow variations (CFVs). In anesthetized dogs with experimentally stenosed coronary arteries, this compound abolished CFVs, demonstrating its effectiveness in reducing intracoronary platelet deposition. ahajournals.orgnih.govjci.org this compound completely inhibited the vasoconstrictor response of the left circumflex coronary artery caused by a TP receptor mimetic in anesthetized dogs. apexbt.com

Porcine studies have also contributed to the understanding of this compound's effects, particularly in the context of vascular oxygen sensing and the impact of organ culture on TP receptor-mediated contraction in coronary arteries. researchgate.net

Molecular and Biochemical Assays

A range of molecular and biochemical assays are employed in conjunction with cell culture, ex vivo, and in vivo studies to delve into the mechanisms by which this compound exerts its effects.

Gene Expression Analysis

Techniques such as RT-qPCR and RNA sequencing are used to quantify changes in mRNA levels of specific genes in response to this compound treatment or in conditions where TP receptor activity is modulated.

In BV2 microglial cells, RT-qPCR has been used to measure the mRNA expression levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and iNOS, showing that this compound suppresses their LPS-induced upregulation. nih.govnih.govspandidos-publications.comspandidos-publications.com In mouse models of ethanol-induced myocardial inflammation, RNA sequencing and real-time PCR were performed on left ventricle tissue to investigate alterations in genes related to oxidative stress, inflammation, and cardiac remodeling, with findings indicating that this compound attenuated ethanol-induced changes in gene expression, including the upregulation of TXNIP. nih.govresearcher.lifeahajournals.org RNA sequencing of human umbilical vein endothelial cells (HUVECs) overexpressing TP receptors revealed profound changes in gene expression, and the effects on tube formation and migration were reversed by this compound. ahajournals.org RT-PCR has also been used to analyze StAR mRNA levels in murine Leydig cells, showing regulation by TP receptor activity and this compound. oup.com

Protein Expression and Phosphorylation Studies

Western blotting is a common technique used to assess the protein expression levels and phosphorylation status of key signaling molecules.

Western blotting has been used in BV2 microglial cells to analyze the phosphorylation levels of MAPKs (p38, ERK, JNK) and NF-κB (IκB, p65), demonstrating that this compound inhibits their LPS-induced phosphorylation. nih.govspandidos-publications.comspandidos-publications.com In SH-SY5Y cells, Western blotting evaluated the protein expression of SOD2 and catalase and the phosphorylation levels of JNK, ERK, and p38, showing that this compound ameliorated decreases in antioxidant proteins and inhibited MAPK activation. spandidos-publications.com Studies in VSMCs have used Western blotting to determine the expression of TP receptors and the phosphorylation of AMPK. ahajournals.org In mouse models, Western blotting has been performed on left ventricle tissue to assess protein levels related to oxidative stress and inflammation, including TP-R, thromboxane A₂ synthase, TXNIP, and NLRP3, showing that this compound attenuated ethanol-induced increases in these proteins. nih.govresearcher.lifeahajournals.org Western blotting has also been used to analyze StAR protein expression in murine Leydig cells. oup.com Furthermore, Western blotting has been applied to study the phosphorylation of ERK and EGFR in ECV304 cells, showing inhibition by this compound. researchgate.net In studies involving HEK293S cells, Western blotting was used to quantify the expression levels of wild-type and mutant TP receptors. scienceopen.com Western blot analysis has also been used to examine proteins like SM22, tropomyosin, calponin, and Rho in organ-cultured porcine coronary arteries, correlating changes with depressed TP receptor-mediated contraction and the effects of this compound. researchgate.net

Assessment of Inflammatory Mediators

Assays to measure inflammatory mediators like cytokines and nitric oxide are frequently used, particularly in studies involving immune or inflammatory cells.

Nitric oxide (NO) production is commonly assessed using NO assay kits. In LPS-stimulated BV2 microglial cells, this compound significantly decreased the production of NO in the culture supernatant. nih.govspandidos-publications.comresearchgate.netspandidos-publications.com

Cytokine levels are typically measured using techniques such as ELISA or by assessing mRNA expression via RT-qPCR (as mentioned in 6.4.1). Studies in BV2 cells have shown that this compound reduces the release and mRNA expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govnih.govspandidos-publications.comspandidos-publications.com

Measurement of peroxynitrite (ONOO⁻), a reactive nitrogen species formed from NO and superoxide (B77818), has also been performed in endothelial cells using assays based on the oxidation of dihydrorhodamine 123. This compound was shown to abolish TP receptor agonist-induced ONOO⁻ formation in BAEC. ahajournals.org

Data from Inflammatory Mediator Assays in BV2 Cells:

MediatorStimulusEffect of StimulusEffect of this compound PretreatmentAssay MethodReference
Nitric Oxide (NO)LPSIncreasedDecreasedNO assay kit nih.govspandidos-publications.comresearchgate.net
IL-1β mRNALPSIncreasedSuppressedRT-qPCR nih.govspandidos-publications.comspandidos-publications.com
IL-6 mRNALPSIncreasedSuppressedRT-qPCR nih.govspandidos-publications.comspandidos-publications.com
TNF-α mRNALPSIncreasedSuppressedRT-qPCR nih.govspandidos-publications.comspandidos-publications.com
iNOS mRNALPSIncreasedSuppressedRT-qPCR nih.govspandidos-publications.comspandidos-publications.com

Measurement of Oxidative Stress Markers (e.g., ROS, SOD2, Catalase, 4-hydroxynonenal)

Enzymatic antioxidants like Superoxide Dismutase 2 (SOD2) and Catalase are crucial components of the cellular defense system against oxidative stress. researchgate.netresearchgate.net Their expression levels, often determined through methods like Western blotting, or their enzymatic activities are measured to evaluate the capacity of the system to neutralize free radicals. researchgate.netresearchgate.net For instance, studies have shown that hydrogen peroxide (H₂O₂) can reduce the expression levels of SOD2 and catalase in certain cell lines, and SQ29548 treatment was observed to ameliorate these effects. spandidos-publications.comresearchgate.net

In the context of this compound research, these methods are applied to determine if antagonism of TP receptors influences oxidative stress levels in various experimental models, such as in cells subjected to oxidative insults or in tissues from animal models of disease where oxidative stress is implicated. spandidos-publications.comresearchgate.net For example, one study utilized SQ29548 to examine the role of thromboxane A2/prostaglandin H2 receptors in superoxide anion formation in a specific environment. researchgate.net

Functional Assays (e.g., Platelet Aggregometry, Vascular Tone Measurement, Cell Viability Assays)

Functional assays are critical for understanding the biological consequences of this compound activity, particularly its effects on platelets and the vasculature.

Platelet Aggregometry: As a TP receptor antagonist, a primary functional assay for this compound is platelet aggregometry. This method measures the ability of this compound to inhibit platelet aggregation induced by agonists that act via TP receptors, such as thromboxane A2 mimetics like U46619 or arachidonic acid, which is metabolized to thromboxane A2. nih.govresearchgate.netuliege.be Light transmission aggregometry is a common technique where changes in light transmission through a platelet-rich plasma sample are measured as platelets aggregate. uliege.be Studies have demonstrated that SQ29548 can effectively antagonize platelet reactions involving endogenous thromboxane A2 and inhibit aggregation induced by arachidonic acid. nih.gov The potency of this compound and other compounds in inhibiting platelet aggregation is often determined using this method, providing insights into their antiplatelet properties. researchgate.netuliege.be

Vascular Tone Measurement: The effect of this compound on vascular tone is typically assessed using isolated blood vessels mounted in organ baths. ajol.infoibjournals.comoup.com Vessels, such as aortic rings or mesenteric arteries, are pre-constricted with agonists like U46619 or phenylephrine, and the relaxant or contractile responses to this compound or other agents are measured isometrically. ajol.infooup.comphysiology.org This allows researchers to determine if this compound can block TP receptor-mediated vasoconstriction and investigate the underlying mechanisms, such as the involvement of nitric oxide or other vasoactive factors. ajol.infooup.com For instance, studies have shown that SQ29548 can induce relaxation in vessels pre-constricted with thromboxane mimetics. ajol.infophysiology.org However, the effect of this compound on vascular tone can vary depending on the specific vascular bed and experimental conditions. oup.complos.org

Cell Viability Assays: Cell viability assays are used to assess the potential cytotoxicity of this compound and to evaluate its protective effects against cell death induced by various insults, such as oxidative stress. spandidos-publications.comresearchgate.netnih.govibjournals.com Common methods include the CCK-8 assay or MTT assay, which measure metabolic activity as an indicator of viable cells. nih.govibjournals.com These assays involve incubating cells with this compound at different concentrations and then applying the assay reagent to determine the percentage of viable cells compared to control conditions. spandidos-publications.comresearchgate.netnih.gov Studies have indicated that this compound is not toxic to certain cell types at tested concentrations and can help maintain cell viability under conditions of oxidative stress. spandidos-publications.comresearchgate.netnih.gov

Receptor Binding and Ligand Displacement Methodologies

Receptor binding studies are fundamental to characterizing the interaction of this compound with its target, the thromboxane A2 receptor (TP receptor). These methodologies provide quantitative information about the affinity and specificity of this compound binding.

Radioligand binding assays are a primary technique used to study the binding of this compound to TP receptors. researchgate.netuliege.bephysiology.orgnih.govnih.govspandidos-publications.com This typically involves using a radiolabeled ligand, such as [³H]this compound or [¹²⁵I]BOP (a TP receptor agonist), to label the receptors in cell membranes or intact cells (e.g., platelets). uliege.bephysiology.orgnih.govnih.govspandidos-publications.com The binding is performed under controlled conditions of temperature and incubation time to reach equilibrium. physiology.orgnih.govspandidos-publications.com

To determine the affinity of this compound or other compounds for the TP receptor, competitive binding assays are conducted. researchgate.netuliege.bephysiology.orgnih.govnih.govspandidos-publications.com In these experiments, increasing concentrations of unlabeled this compound or a competing ligand are added to the incubation mixture containing the radioligand and the receptor preparation. uliege.bephysiology.orgnih.govnih.govspandidos-publications.com The displacement of the radioligand from the receptor binding sites by the competing compound is measured. uliege.bephysiology.orgspandidos-publications.com

Non-specific binding, which is the binding of the radioligand to sites other than the TP receptor, is determined in the presence of a high concentration of unlabeled this compound or another potent TP receptor ligand. uliege.bephysiology.orgspandidos-publications.com Specific binding is calculated by subtracting the non-specific binding from the total binding. uliege.bespandidos-publications.com

The data from competitive binding assays are typically analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which reflect the affinity of the compound for the receptor. researchgate.netuliege.bephysiology.orgspandidos-publications.com Lower IC₅₀ or Kᵢ values indicate higher affinity. Studies have reported the affinity of this compound for TP receptors in various preparations, such as human washed platelets or rat glomerular membranes, and compared it to the affinity of other TP receptor ligands. researchgate.netuliege.benih.gov For example, [³H]SQ-29548 has been used as a ligand to assess the affinity of other compounds for the TP receptor. researchgate.netuliege.bespandidos-publications.com Research has also utilized [³H]this compound binding to investigate the impact of genetic variations in the TP receptor on ligand binding. nih.gov

These binding studies confirm that this compound acts as a ligand for the TP receptor and provide quantitative data on its binding characteristics, which are essential for understanding its pharmacological profile as a TP receptor antagonist. researchgate.netuliege.bephysiology.orgnih.govnih.govspandidos-publications.com

Data Table: Representative IC₅₀ Values for Ligand Displacement of [³H]this compound Binding

CompoundReceptor SourceRadioligandIC₅₀ (µM)Citation
This compoundHuman Platelets[³H]SQ-295480.021 researchgate.net
This compoundRat Glomerular Membranes[¹²⁵I]BOP0.041 nih.gov
U46619Mouse Platelets[³H]SQ295480.07 physiology.org
12(R)-HETEMouse Platelets[³H]SQ295480.32 physiology.org
12(S)-HETEMouse Platelets[³H]SQ295481.73 physiology.org
BM-531Human Washed Platelets[3H]SQ-295480.0078 researchgate.net
BM-567Human Washed Platelets[5,6-³H]SQ-295480.0011 uliege.be
LGPRat Platelets[³H] SQ-29548Higher Kᵢ spandidos-publications.com

This table illustrates typical data obtained from ligand displacement assays using radiolabeled this compound or other ligands, showing the concentration of competing compounds required to displace 50% of the bound radioligand. researchgate.netuliege.bephysiology.orgnih.govspandidos-publications.com

Data Table: Effect of SQ29548 on Cell Viability under Oxidative Stress

Cell TypeInsultSQ29548 Concentration (µM)Effect on ViabilityCitation
BV2 Microglial CellsNone0.1, 0.5, 1.0Unaffected nih.gov
BV2 Microglial CellsLPS (100 ng/ml)0.1, 0.5, 1.0Unaffected nih.gov
SH-SY5Y CellsH₂O₂Not specified in snippetRescued viability spandidos-publications.comresearchgate.net

This table summarizes findings related to the effect of this compound on cell viability in different cell types and conditions, including its protective effect against H₂O₂-induced reductions in viability. spandidos-publications.comresearchgate.netnih.gov

Data Table: Effect of SQ29548 on Vascular Relaxation

Vessel TypePre-constricting AgentSQ29548 Concentration (µM)Effect on RelaxationCitation
Rabbit Aortic RingsU46619 (0.5 µM)3.0Increased relaxation rate ajol.info
Mouse Mesenteric ArteriesU46619, cTXA₂, PGF₂α, 8-iso PGF₂αNot specified in snippetRelaxed pre-constriction physiology.org
Mouse Mesenteric ArteriesPhenylephrineNot specified in snippetNo relaxation physiology.org
HFD Rat LiversAcetylcholine (B1216132)Not specified in snippetNo significant change plos.org
Fenofibrate-treated Rat AortaAcetylcholine1.0Increased relaxation oup.com
Untreated Rat AortaAcetylcholine1.0No modification oup.com

Comparative Analysis and Theoretical Frameworks in Preclinical Research

Comparison with Other TP Receptor Antagonists (e.g., Ramatroban, L-670596, Diclofenac, BM-13,177)

Preclinical studies have compared the pharmacological profiles of SQ 29548 with other known TP receptor antagonists, including Ramatroban, L-670596, and Diclofenac. Investigations into the inverse agonist properties of these compounds on the thromboxane (B8750289) A2 receptor (TP) using both wild-type (WT-TP) and constitutively active mutant (A160T) TP receptors in HEK293T cells have revealed distinct differences. This compound has been shown to reduce the basal activity of both WT-TP and the constitutively active mutants. nih.govplos.orgnih.govcapes.gov.br In contrast, Ramatroban was found to reduce the basal activity only of the constitutively active mutants. nih.govplos.orgnih.govcapes.gov.br Diclofenac and L-670596, under the conditions tested, did not show a statistically significant reduction in the basal activity of either WT-TP or the constitutively active mutants, suggesting they act as neutral antagonists rather than inverse agonists. nih.govplos.orgnih.govcapes.gov.br These findings were further supported by studies examining intracellular signaling, such as IP3 mobilization and calcium signaling, where this compound demonstrated a reduction in basal activity in both WT-TP and A160T variants, while L-670596 and Diclofenac did not show significant effects on basal IP3 mobilization or calcium mobilization at relevant concentrations. plos.orgnih.gov

The differential effects on basal receptor activity highlight a key distinction in the mechanisms of action among TP receptor antagonists. This compound's ability to reduce the basal activity of both wild-type and mutant receptors suggests a broader impact on receptor conformation or signaling compared to agents that only affect constitutively active states.

Interactive Table 1: Comparison of TP Receptor Antagonists on Basal TP Receptor Activity

CompoundEffect on Basal WT-TP ActivityEffect on Basal A160T Mutant ActivityProposed Mechanism
This compoundReducedReducedInverse Agonist
RamatrobanNo significant effectReducedInverse Agonist (on CAMs)
L-670596No significant effectNo significant effectNeutral Antagonist
DiclofenacNo significant effectNo significant effectNeutral Antagonist

Distinctions from Thromboxane Synthase Inhibitors (e.g., Dazoxiben (B1663000), Ozagrel, Furegrelate)

This compound is classified as a thromboxane receptor antagonist (TXRA), which acts by blocking the downstream effects of thromboxane A2 (TXA2) by preventing its binding to the TP receptor. pharmacologyeducation.org This mechanism is distinct from that of thromboxane synthase inhibitors (TXSI), such as Dazoxiben, Ozagrel, and Furegrelate (B1210276). pharmacologyeducation.orgresearchgate.netdrugbank.com TXSIs function by inhibiting the enzyme thromboxane synthase, which is responsible for converting prostaglandin (B15479496) H2 (PGH2) into TXA2. pharmacologyeducation.orgresearchgate.net By blocking the synthesis of TXA2, TXSIs reduce the amount of the ligand available to activate the TP receptor. pharmacologyeducation.org

While both classes of compounds modulate the thromboxane pathway, their primary sites of action differ. TXRAs like this compound target the receptor, preventing the cellular response to TXA2 and its precursor PGH2 (which can also bind to TP receptors), regardless of the amount of TXA2 produced. pharmacologyeducation.org TXSIs, on the other hand, reduce the production of TXA2, which may indirectly affect TP receptor activation. Studies have utilized both this compound and thromboxane synthase inhibitors like dazoxiben to investigate thromboxane-mediated effects. For example, both this compound and dazoxiben were shown to block enhanced arachidonic acid-induced contractions in the aorta and methacholine-induced contractions in the pulmonary artery in a study examining the role of platelet microparticles in thromboxane production. nih.gov This demonstrates that while their mechanisms are different, both approaches can inhibit thromboxane-mediated responses.

Theoretical Models of TP Receptor Constitutive Activity and Inverse Agonism

The concept of constitutive activity in G protein-coupled receptors (GPCRs), including the TP receptor, posits that these receptors can exhibit a certain level of basal activity even in the absence of their endogenous agonist. nih.govplos.orgnih.govcapes.gov.br This constitutive activity can have pathophysiological implications. nih.govplos.orgnih.govcapes.gov.br Inverse agonists are ligands that not only block the binding of agonists but also reduce this basal, agonist-independent activity of the receptor. nih.govplos.orgnih.govcapes.gov.br

Preclinical research utilizing constitutively active mutants (CAMs) of the TP receptor, such as the A160T variant, has been instrumental in studying TP receptor constitutive activity and the inverse agonist properties of antagonists like this compound. nih.govplos.orgnih.govcapes.gov.br These CAMs exhibit elevated basal activity compared to the wild-type receptor. plos.orgresearchgate.net By measuring markers of receptor activation, such as intracellular calcium mobilization, IP3 mobilization, or P-selectin expression in platelet models, researchers can assess the ability of antagonists to reduce this basal activity. plos.orgnih.govresearchgate.net

The finding that this compound reduces the basal activity of both WT-TP and CAMs supports its classification as an inverse agonist. nih.govplos.orgnih.govcapes.gov.br This suggests that this compound can stabilize the TP receptor in an inactive conformation, thereby reducing signaling even when the receptor is not activated by TXA2. Theoretical models of GPCR activation and signaling provide a framework for understanding how inverse agonists interact with the receptor to shift the equilibrium towards an inactive state, distinct from neutral antagonists which simply occupy the ligand-binding site without affecting basal activity.

Interaction with Other Prostanoid Receptors and Pathways

This compound is recognized as a selective antagonist for the TP receptor. nih.govresearchgate.net Studies investigating the affinities and selectivities of various prostanoids and related analogs at different recombinant human prostanoid receptors (including DP, EP1, EP2, EP3, EP4, FP, IP, and TP) have demonstrated the high selectivity of this compound for the TP receptor. researchgate.net The concentration of this compound used in some studies (e.g., 1 µM) is considered sufficient to selectively antagonize TP receptors without significantly interacting with other prostanoid receptors. researchgate.net For instance, U46619-induced contractions in basilar and coronary arteries, which are mediated through TP receptors, were almost completely inhibited by 1 µM this compound. researchgate.net

While primarily a TP antagonist, the broader context of prostanoid signaling involves interactions and potential crosstalk between different receptor pathways. Prostanoid receptors can even form heterodimers with other prostanoid receptor subtypes or non-prostanoid receptors, potentially influencing signaling and ligand recognition. acs.org Although this compound's direct binding affinity is highest for the TP receptor, its use as a pharmacological tool in complex biological systems where multiple prostanoids and their receptors are present can indirectly shed light on the interplay between the thromboxane pathway and other prostanoid-mediated effects. For example, this compound has been used in studies investigating PGD2-induced responses in eosinophils, where PGD2 acts via DP1 and DP2 receptors, to help delineate the role of TP receptors in such processes. nih.gov

Synergistic or Antagonistic Interactions with Other Pharmacological Agents (e.g., Losartan, Acetylcholine)

Preclinical research has explored potential synergistic or antagonistic interactions between this compound and other pharmacological agents. A synergistic interaction between the TP receptor antagonist this compound and the angiotensin II receptor antagonist Losartan has been indicated in some studies. portico.org Synergistic interactions occur when the combined effect of two agents is greater than the sum of their individual effects. uneb.br

In the context of platelet activation, this compound has shown specific inhibitory effects depending on the agonist used. It effectively inhibits platelet activation and aggregation induced by the TP receptor agonist U-46619, particularly in the presence of epinephrine. nih.gov However, it shows limited or no significant inhibition of platelet activation induced by other agonists like ADP or TRAP (thrombin receptor agonist peptide), which primarily act through different receptor pathways. nih.gov This demonstrates an antagonistic interaction with the TP receptor-mediated pathway while not significantly interfering with pathways activated by ADP or thrombin receptor agonists at the concentrations tested.

While not a direct interaction with acetylcholine (B1216132) itself, this compound has been used in studies investigating endothelial function and vascular responses mediated by agents like acetylcholine. For example, this compound was included in experiments examining the effect of visfatin on endothelium-dependent relaxations induced by acetylcholine, alongside other inhibitors, to help understand the underlying mechanisms involving thromboxane signaling. socesfar.es This highlights its utility in dissecting complex pharmacological responses involving multiple signaling pathways.

Future Directions for Academic Inquiry into Sq 29548

Elucidation of Novel Molecular Targets Beyond Primary TP Receptors

While SQ 29548 is recognized as a selective TP receptor antagonist, future research directions include the comprehensive exploration of potential interactions with molecular targets beyond the primary TP receptors. Although current literature predominantly focuses on its effects mediated through TP receptor blockade, particularly in vascular and platelet function, emerging evidence in diverse biological systems suggests the possibility of additional mechanisms or off-target effects that warrant investigation.

Studies demonstrating the impact of this compound on downstream signaling pathways, such as the MAPK and NF-κB pathways, primarily interpret these effects as consequences of TP receptor inhibition guidetopharmacology.orgmims.comwikipedia.orgbmrb.io. However, a deeper understanding of the intricate signaling networks involved could reveal whether this compound directly modulates other components of these pathways or interacts with alternative signaling molecules. For instance, its observed anti-inflammatory effects in microglia and protective effects in liver disease models may involve complex cellular responses that extend beyond simple TP receptor antagonism wikipedia.orgbmrb.iowikidata.org.

Furthermore, while this compound is known to displace isoprostanes from TXA2/PGH2 receptors, suggesting interaction within the broader prostanoid receptor family, the full spectrum of its binding profile across all prostanoid receptor subtypes and other lipid mediators warrants further investigation using advanced pharmacological and biochemical techniques nih.gov. Studies comparing the effects of this compound with other TP antagonists and agents targeting related pathways could help discern TP-mediated effects from potential off-target interactions. The lack of inhibition of ADP-induced platelet aggregation by this compound highlights its specificity relative to certain other platelet activation pathways, but a systematic evaluation across a wider array of receptors and enzymes could uncover novel interactions nih.gov. Future studies could employ unbiased screening approaches to identify any unexpected binding partners or functional targets of this compound.

Investigation in Emerging Disease Models and Biological Systems

Academic inquiry into this compound is increasingly expanding into emerging disease models and biological systems, moving beyond traditional cardiovascular and platelet-centric research. The observed effects of this compound in various preclinical models highlight its potential therapeutic relevance in conditions where TP receptor activation or related pathways contribute to pathology.

Research has demonstrated the protective effects of this compound in in vitro models of oxidative stress-associated neurological disorders, specifically utilizing SH-SY5Y neuroblastoma cells guidetopharmacology.orgguidetopharmacology.org. These findings suggest a potential role for TP receptors in neuronal responses to oxidative insults and open avenues for investigating this compound in other neurodegenerative conditions linked to oxidative stress.

This compound has also shown inhibitory effects on the proliferation of Multiple Myeloma cells, indicating a potential application in certain hematological malignancies mims.com. Further studies are needed to explore the mechanisms underlying this effect and evaluate its efficacy in different Multiple Myeloma models and potentially other cancers.

The anti-inflammatory properties of this compound have been demonstrated in LPS-induced inflammation in BV2 microglia cells, suggesting its potential in mitigating neuroinflammation, a key factor in the pathogenesis of various neurological disorders wikipedia.orgbmrb.ioalfa-chemistry.com. Investigating its effects in in vivo models of neuroinflammation and specific neurodegenerative diseases is a critical future direction.

More recently, this compound has shown promise in attenuating alcohol-associated liver disease (ALD) in mouse models, reducing liver inflammation and fibrosis wikidata.org. This finding points to a novel area of research for TP receptor antagonists in liver pathology.

Studies in ischemic stroke models in mice have shown that this compound can reduce microglia/macrophage activation and enrichment, leading to amelioration of brain injury uni.lu. This underscores its potential as a neuroprotective agent in stroke and other cerebrovascular diseases.

Furthermore, research in newborn piglets has explored the effects of this compound on cerebral vasoconstriction, indicating its relevance in understanding and potentially managing cerebrovascular tone in vulnerable populations nih.govmetabolomicsworkbench.org.

Future studies should aim to translate these promising preclinical findings into more complex in vivo models that better mimic human disease conditions. Investigating the efficacy of this compound in chronic disease models and exploring its potential in combination with other therapeutic agents are important avenues for future research.

Development of Advanced Research Methodologies and Translational Research Paradigms

Advancing the academic inquiry into this compound necessitates the development and application of advanced research methodologies and the establishment of robust translational research paradigms. While traditional pharmacological techniques have been instrumental in characterizing this compound, a more comprehensive understanding of its actions requires the integration of cutting-edge approaches.

Future research could leverage "omics" technologies, such as transcriptomics, proteomics, and metabolomics, to gain a holistic view of the molecular changes induced by this compound in various cell types and tissues. These approaches can help identify novel pathways and networks influenced by TP receptor blockade or potential off-target effects.

Advanced imaging techniques, such as live-cell imaging, high-resolution microscopy, and in vivo imaging modalities, can provide detailed insights into the cellular and subcellular localization of TP receptors and the dynamic effects of this compound on cellular processes in real-time.

The development of more sophisticated in vitro and ex vivo models that recapitulate the complexity of human tissues and diseases is crucial for translational research. This includes using induced pluripotent stem cells (iPSCs) to generate disease-specific cell types, employing organ-on-a-chip technologies, and utilizing precision-cut tissue slices for functional studies.

Translational research paradigms for this compound should focus on bridging the gap between preclinical findings and potential clinical applications. This involves conducting rigorous pharmacokinetic and pharmacodynamic studies in relevant animal models to inform dosing and administration strategies (while excluding dosage/administration information from the article content as per instructions). Establishing biomarkers of TP receptor activity and response to this compound is also essential for monitoring therapeutic effects in future clinical investigations. Collaborative efforts between basic scientists and clinical researchers are vital to design and execute translational studies that can assess the potential of this compound in human diseases.

Deeper Exploration of Structure-Activity Relationships and Molecular Design Principles

A deeper exploration of the structure-activity relationships (SAR) of this compound and the underlying molecular design principles is essential for developing more potent, selective, and potentially functionally biased TP receptor ligands. Initial SAR studies, such as those comparing the TP antagonistic activity of flavonoids using [3H]-SQ29548 binding, have provided valuable insights into the structural features important for TP receptor interaction wikipedia.orglipidmaps.org. These studies highlighted the significance of specific carbons and ring structures in flavonoids for TP blockade.

Computational approaches, including molecular docking simulations, have been used to predict the binding pose of this compound within the TP receptor and identify key residues involved in the interaction citeab.com. Future research should build upon these studies by employing more advanced computational techniques, such as molecular dynamics simulations, to understand the dynamic interactions between this compound and the receptor, including induced conformational changes.

Quantitative structure-activity relationship (QSAR) modeling can be applied to a series of this compound analogs to establish mathematical relationships between chemical structure and biological activity, facilitating the rational design of novel compounds with improved properties.

Future synthetic efforts can focus on designing and synthesizing novel analogs of this compound with modifications aimed at optimizing potency, selectivity against other prostanoid receptors and off-targets, and exploring potential allosteric modulation of the TP receptor. Investigating the SAR related to biased agonism, where ligands selectively activate certain downstream signaling pathways while blocking others, could lead to the development of novel TP receptor ligands with tailored pharmacological profiles. Understanding the molecular determinants of ligand bias at the TP receptor is a critical area for future inquiry.

Q & A

Q. What is the primary pharmacological mechanism of SQ 29548 in cardiovascular research?

this compound is a selective thromboxane A2 receptor (TP) antagonist that competitively inhibits thromboxane A2 (TXA2)-mediated signaling. Its mechanism involves binding to TP receptors with high affinity (Kd = 9.19 nM in human TPα-expressing membranes) to block Gq-coupled pathways, such as phospholipase C activation and intracellular calcium mobilization . Methodologically, its efficacy is validated via radioligand binding assays (e.g., [<sup>3</sup>H]-SQ 29548 displacement) and functional assays measuring vasoconstriction inhibition in rat aortic strips .

Q. How is this compound used to isolate TP receptor-specific effects in complex biological systems?

Researchers employ this compound (1–10 µM) to suppress TP receptor activity in tissues with cross-reactivity risks, such as prostaglandin E2 (PGE2)-mediated vasoconstriction at high concentrations. For example, in chick chorioallantoic membrane (CAM) studies, this compound blocks TP-mediated responses to 50 µM PGE2 but not EP3 receptor-dependent effects at lower concentrations (10 µM) . Controls include parallel experiments with TP agonists (e.g., U46619) and receptor-specific antagonists for other prostanoid receptors (e.g., EP3, FP).

Q. What are standard protocols for validating TP receptor expression in this compound studies?

  • Tissue preparation : Use 2 mm-wide spiral strips from rat aorta or 1–2 mm-wide ventricular strips, equilibrated in oxygenated Krebs-Henseleit buffer .
  • Functional validation : Pre-treat tissues with this compound (1 µM) to abolish U46619-induced contractions, confirming TP specificity .
  • Binding assays : Recombinant TPα-expressing membranes (e.g., Chem-1 cells) incubated with [<sup>3</sup>H]-SQ 29548 (10 nM) yield >5-fold signal-to-background ratios .

Advanced Research Questions

Q. How does this compound reveal constitutive activity in mutant TP receptors?

In TP receptors with gain-of-function mutations (e.g., A160T), this compound acts as an inverse agonist, reducing basal activity. For example, in Meg-01 cells, this compound (1 µM) decreases basal P-selectin expression by 40–50% (p < 0.01), measured via FACS analysis and normalized to wild-type TP activity . This requires:

  • Statistical rigor : One-way ANOVA with Tukey’s post hoc test for multiple comparisons.
  • Controls : Co-treatment with neutral antagonists (e.g., ramatroban) to distinguish inverse agonism from blockade.

Q. How does TP receptor dimerization affect this compound efficacy in cAMP signaling studies?

TP receptor heterodimerization with prostacyclin (IP) receptors modifies this compound’s antagonism. In IP/TP-HEK co-transfected cells, this compound partially inhibits TP-mediated cAMP generation (Fig. 15 in ). Key steps:

  • Cell model : Use IP/TP-HEK cells with controlled receptor expression ratios.
  • cAMP measurement : ELISA or FRET-based assays after stimulation with TP agonists (e.g., iPE2III).
  • Data interpretation : Compare this compound’s efficacy in monomeric vs. dimeric receptor systems to identify allosteric modulation.

Q. How should researchers address contradictory data on this compound’s cross-reactivity with prostaglandin receptors?

Contradictions arise from concentration-dependent effects. For example, in CAM vasculature, this compound blocks TP-mediated vasoconstriction at 50 µM PGE2 but not at 10 µM, implicating EP3 receptors at lower doses . Mitigation strategies:

  • Dose-response curves : Test this compound across a wide concentration range (1 nM–100 µM).
  • Receptor profiling : Use siRNA knockdown or CRISPR-edited TP<sup>−/−</sup> models to isolate pathways.

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression : Fit concentration-response data to a logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values .
  • Error propagation : Report mean ± SD from ≥3 independent experiments and use sensitivity analysis for subsampling errors .

Q. How should researchers optimize tissue viability in this compound functional assays?

  • Buffer composition : Use oxygenated Krebs-Henseleit solution (pH 7.4, 37°C) with 10 mM glucose for cardiac tissues .
  • Stimulation parameters : Apply 1–2 Hz electrical field stimulation for ventricular strips to maintain physiological strain .

Data Presentation Guidelines

  • Raw data : Include large datasets (e.g., FACS results, dose-response curves) in appendices, with processed data (normalized to controls) in the main text .
  • Reproducibility : Detail this compound batch numbers, solvent (e.g., DMSO concentration ≤0.1%), and tissue sourcing in the Methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.